molecular formula C4H10O B3044228 1-Butanol-2,2,3,3,4,4,4-D7 CAS No. 91732-68-2

1-Butanol-2,2,3,3,4,4,4-D7

Cat. No.: B3044228
CAS No.: 91732-68-2
M. Wt: 81.16 g/mol
InChI Key: LRHPLDYGYMQRHN-NCKGIQLSSA-N
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Description

1-Butanol-2,2,3,3,4,4,4-D7 (CAS 91732-68-2) is a deuterated version of 1-butanol with the molecular formula C4H3D7O and a molecular weight of 81.16 g/mol . This compound is a high-purity, isotopically labeled material intended for use as an analytical standard and a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy . In NMR applications, deuterated solvents like this are essential for providing a non-interfering signal background, allowing for precise structural elucidation and analysis of organic molecules in solution . The specific deuteration pattern makes it valuable in metabolic research and stable isotope-resolved metabolomics (SIRM), where it can be used as a tracer to study biochemical pathway dynamics and network fluxes . Furthermore, it serves as a critical starting material or intermediate in the synthesis of other deuterated compounds for research in chemistry and pharmacology. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,4-heptadeuteriobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHPLDYGYMQRHN-NCKGIQLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 1-Butanol-2,2,3,3,4,4,4-D7: Sourcing, Characterization, and Application for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 1-Butanol-2,2,3,3,4,4,4-D7 (CAS No. 91732-68-2), a deuterated isotopologue of 1-butanol. It is intended for researchers, scientists, and drug development professionals who require a reliable internal standard for quantitative bioanalysis or a labeled compound for metabolic studies. This document details commercial sourcing, essential quality control parameters, and practical applications, with a focus on mass spectrometry-based assays.

Introduction: The Role of Deuterated Standards in Modern Analytics

In the landscape of drug discovery and development, as well as in metabolomics and environmental analysis, the demand for high-precision quantitative analysis is paramount. Stable isotope-labeled internal standards are indispensable tools in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to correct for variability during sample preparation and analysis.[1] Deuterated compounds, such as 1-Butanol-2,2,3,3,4,4,4-D7, are ideal internal standards as they exhibit nearly identical physicochemical properties to their non-labeled counterparts, yet are distinguishable by their mass.[2] This ensures co-elution during chromatography and similar ionization efficiency, while allowing for clear differentiation in the mass spectrometer.[3]

The strategic placement of seven deuterium atoms on the C2, C3, and C4 positions of the n-butyl chain provides a significant mass shift, minimizing the risk of isotopic cross-talk from the analyte's naturally occurring isotopes.[4] This guide will delve into the specifics of sourcing, verifying, and effectively utilizing this valuable analytical tool.

Commercial Availability and Supplier Specifications

1-Butanol-2,2,3,3,4,4,4-D7 is available from several specialized chemical suppliers. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment. While a specific, publicly available CoA for this compound is not readily found, the following table summarizes typical product specifications offered by commercial suppliers. Researchers should always request a lot-specific CoA before purchase.

Parameter Typical Specification Significance
Chemical Formula C₄H₃D₇OConfirms the molecular composition.
Molecular Weight 81.16 g/mol Differentiates it from the unlabeled 1-butanol (74.12 g/mol ).[5]
CAS Number 91732-68-2Unique identifier for this specific isotopologue.
Isotopic Purity (Atom % D) ≥ 98%Indicates the percentage of deuterium at the labeled positions.[6]
Chemical Purity ≥ 98%Represents the percentage of the desired compound, free from other chemical impurities.
Appearance Clear, colorless liquidA basic quality control check.

Notable Commercial Suppliers:

  • Parchem

  • BOC Sciences

Quality Control and Characterization: Ensuring Analytical Integrity

The reliability of quantitative data is directly dependent on the quality of the internal standard. Therefore, in-house verification of the CoA is a critical step. The two primary analytical techniques for characterizing deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]

Isotopic Purity and Enrichment Verification by NMR

Quantitative ¹H NMR (qNMR) is a powerful technique to confirm the isotopic purity of 1-Butanol-2,2,3,3,4,4,4-D7. By comparing the integral of the residual proton signal at the deuterated positions (C2, C3, and C4) to the integral of the non-deuterated methylene protons at C1 (adjacent to the hydroxyl group), the degree of deuteration can be accurately calculated.[8]

NMR_Analysis cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis Sample 1-Butanol-D7 Sample Mix Prepare NMR Sample Sample->Mix Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mix Internal_Standard Internal Standard (optional) Internal_Standard->Mix Acquire_Spectrum Acquire ¹H NMR Spectrum Mix->Acquire_Spectrum Analyze on NMR Spectrometer Integrate_Signals Integrate Proton Signals (C1-H vs. residual C2,3,4-H) Acquire_Spectrum->Integrate_Signals Process Spectrum Calculate_Purity Calculate Isotopic Purity Integrate_Signals->Calculate_Purity Compare Integrals Report Final Purity Report Calculate_Purity->Report

Caption: Workflow for Isotopic Purity Verification by NMR.

Chemical Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for determining the chemical purity of volatile compounds like 1-Butanol-2,2,3,3,4,4,4-D7.[9] The gas chromatogram will separate the main deuterated butanol peak from any volatile impurities, and the mass spectrometer can be used to identify these impurities.

Typical GC-MS Protocol for Purity Analysis:

  • Sample Preparation: Prepare a dilute solution of 1-Butanol-D7 in a high-purity solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC. A split injection is often used to avoid overloading the column and detector.[9]

  • Chromatographic Separation: Use a suitable capillary column, such as one with a polyethylene glycol (WAX) stationary phase, to separate the components.

  • Mass Spectrometric Detection: Acquire mass spectra over a relevant mass range (e.g., m/z 30-200).

  • Data Analysis: Integrate the peak areas of all detected compounds. The chemical purity is calculated as the peak area of 1-Butanol-D7 divided by the total peak area of all components.

Application as an Internal Standard in Quantitative Bioanalysis

The primary application of 1-Butanol-2,2,3,3,4,4,4-D7 is as an internal standard for the quantification of 1-butanol or other small volatile organic compounds in biological matrices such as blood, urine, or tissue homogenates.[10][11]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Biological_Sample Biological Sample (e.g., Plasma, Urine) Internal_Standard Spike with 1-Butanol-D7 Biological_Sample->Internal_Standard Extraction Protein Precipitation or Liquid-Liquid Extraction Internal_Standard->Extraction Injection Inject Extract Extraction->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Integrate Peak Areas (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Plot Ratio vs. Concentration Ratio_Calculation->Calibration_Curve Final_Concentration Determine Unknown Concentration Calibration_Curve->Final_Concentration

Caption: General Workflow for Bioanalysis using a Deuterated Internal Standard.

Step-by-Step Protocol for Using 1-Butanol-D7 as an Internal Standard:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of 1-Butanol-2,2,3,3,4,4,4-D7 in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).

    • Prepare a working internal standard solution by diluting the stock solution to the desired concentration for spiking into samples. The final concentration should be chosen to provide a robust signal without causing detector saturation.

  • Sample Spiking:

    • To all calibration standards, quality control samples, and unknown samples, add a small, precise volume of the working internal standard solution at the earliest possible stage of sample preparation.[1] This ensures that the internal standard experiences the same potential for loss as the analyte during subsequent steps.

  • Sample Extraction:

    • For biological samples like plasma or serum, a protein precipitation step is common. Add a cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the precipitated proteins.

    • Alternatively, a liquid-liquid extraction can be performed to isolate the analyte and internal standard.

  • LC-MS/MS Analysis:

    • Transfer the supernatant or the organic layer to a clean vial for analysis.

    • Inject the sample onto an appropriate LC column (e.g., a C18 column for reversed-phase chromatography).

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

      • MRM Transition for 1-Butanol: A potential transition would be the precursor ion [M+H]⁺ at m/z 75.1, fragmenting to a characteristic product ion.

      • MRM Transition for 1-Butanol-D7: The precursor ion [M+H]⁺ will be at m/z 82.2, fragmenting to a corresponding product ion. The specific fragmentation will depend on the instrument and collision energy.[12]

  • Quantification:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting this ratio against the known concentrations of the calibration standards.

    • Determine the concentration of the unknown samples by interpolating their area ratios from the calibration curve.

Synthesis and Mechanistic Considerations

While end-users will typically purchase 1-Butanol-2,2,3,3,4,4,4-D7, understanding its synthesis provides insight into potential impurities. The synthesis of specifically deuterated alcohols often involves the reduction of a suitable precursor with a deuterated reducing agent.[13] For 1-Butanol-2,2,3,3,4,4,4-D7, a plausible synthetic route would involve the reduction of a deuterated ester, such as ethyl butyrate-d7, with a non-deuterated reducing agent like lithium aluminum hydride (LiAlH₄). The deuterated ester precursor could be synthesized from deuterated starting materials.

Alternatively, catalytic H-D exchange reactions on the unlabeled alcohol using a suitable catalyst and a deuterium source like D₂O can be employed, although controlling the specific positions of deuteration can be challenging.[14]

Conclusion

1-Butanol-2,2,3,3,4,4,4-D7 is a high-purity, reliable internal standard crucial for accurate quantitative analysis in various scientific disciplines. Its commercial availability allows researchers to readily incorporate it into their workflows. However, adherence to stringent quality control measures, including the verification of isotopic and chemical purity, is essential for ensuring the integrity of experimental data. The protocols and principles outlined in this guide provide a framework for the effective sourcing, characterization, and application of this important analytical tool, ultimately contributing to the robustness and reliability of scientific findings in research and drug development.

References

  • Devaraj, J., Yuvarajan, D., & Vinoth Kanna, I. (2018). Title of the article. Journal Information.
  • n_butanol suppliers USA. (n.d.). Retrieved from a chemical supplier aggregator website. A specific URL was not provided in the search results.
  • Certificate of Analysis: Iso Butyl Alcohol Extrapure AR, 99.5%. (n.d.). Scribd. Retrieved from [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2018). Analytical Methods, 10(4), 403-411. [Link]

  • Brown, W. P. (n.d.). mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]

  • Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. (2021). ACS Omega, 6(19), 12586–12595. [Link]

  • Ghaziaskar, H. S., & Xu, C. (Charles). (2013). One-step continuous process for the production of 1-butanol and 1-hexanol by catalytic conversion of bio-ethanol at its sub-/supercritical state. RSC Advances, 3(13), 4271. [Link]

  • Preparation method of deuterated alcohol compound. (2019). Google Patents.
  • How to Prepare GC and HPLC Standards. (2021). Sartorius. Retrieved from a Sartorius application note. A specific URL was not provided in the search results.
  • Testing for purity of butanol using GC-FID. (2014). Chromatography Forum. Retrieved from [Link]

  • Traditional methods for the synthesis of deuterated alcohols. (n.d.). ResearchGate. Retrieved from a scientific diagram on ResearchGate. A specific URL was not provided in the search results.
  • Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. (n.d.). ASTM International. Retrieved from an ASTM publication. A specific URL was not provided in the search results.
  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • THE MASS SPECTRA OF THREE DEUTERATED BUTANOLS. (1959). Canadian Journal of Chemistry, 37(6), 1016-1020. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Dürre, P. (2019). Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. Fermentation, 5(1), 10. [Link]

  • Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. (2002). Clinical Chemistry, 48(8), 1353-1356.
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). A pharmaceutical blog or technical note. A specific URL was not provided in the search results.
  • Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. (2021). ACS Omega, 6(19), 12586–12595. [Link]

  • I want to do GCMS analysis of butanol containing samples. Can anybody give an idea about what column to be used and what conditions to be followed?. (2016). ResearchGate. Retrieved from [Link]

  • At what step should one add internal standards in tissue sample for LC-MS?. (2021). ResearchGate. Retrieved from [Link]

  • Copper-Catalyzed Synthesis of Multideuterium-Labeled Alcohols from Styrenes with CO and D2 as the Source of the Hydroxymethyl Group. (2022). Organic Letters, 24(42), 7764–7769. [Link]

  • Tsvetanova, F., Petrova, P., & Petrov, K. (2018). MICROBIAL PRODUCTION OF 1-BUTANOL – RECENT ADVANCES AND FUTURE PROSPECTS (Review). Journal of Chemical Technology and Metallurgy, 53(3), 361-372.
  • 17.11 Spectroscopy of Alcohols and Phenols. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 1-Butanol for analysis EMSURE ACS,ISO,Reag. Ph Eur. (n.d.). Sigma-Aldrich. Retrieved from a Sigma-Aldrich product page. A specific URL was not provided in the search results.
  • A Researcher's Guide to Determining the Isotopic Purity of 1-Dodecanol-d1: NMR vs. Mass Spectrometry. (n.d.). BenchChem. Retrieved from a BenchChem technical guide. A specific URL was not provided in the search results.
  • Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. (n.d.). Shimadzu. Retrieved from a Shimadzu application note. A specific URL was not provided in the search results.
  • Understanding Internal standards and how to choose them. (2023). Reddit. Retrieved from [Link]

  • Quantification of a volatile deuterated compound by the differential scanning calorimetry combined with quantitative nuclear magnetic resonance and its verification by the mass balance method combined with gas chromatography-mass spectrometry. (2021). Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]

  • Iridium-catalyzed α-selective deuteration of alcohols. (2022). Chemical Science, 13(27), 8096-8102. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from an LGC Group technical guide. A specific URL was not provided in the search results.
  • FURTHER STUDIES ON THE MASS SPECTRA OF BUTANOLS. 3-MONODEUTERIO-1-BUTANOL AND 4-MONODEUTERIO-1-BUTANOL. (1964). Journal of the American Chemical Society, 86(10), 1964-1969. [Link]

  • How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography?. (2023). YouTube. Retrieved from a Chemistry For Everyone YouTube video. A specific URL was not provided in the search results.
  • Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. (2023). Toxicology Reports, 10, 43-50. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube. Retrieved from a ResolveMass Laboratories Inc. YouTube video. A specific URL was not provided in the search results.
  • Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). University of Groningen. Retrieved from a student research project report. A specific URL was not provided in the search results.
  • A general, versatile and divergent synthesis of selectively deuterated amines. (2017). Nature Communications, 8(1), 1463. [Link]

  • Spectrum of deuterated alcohols different than expected. (2023). Reddit. Retrieved from [Link]

  • LCMS Protocols. (n.d.). The DAN Lab - University of Wisconsin–Madison. Retrieved from [Link]

  • n-Butanol derived from biochemical and chemical routes: A review. (2018). Bioresource Technology Reports, 1, 49-57. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from a ResolveMass Laboratories Inc. technical article. A specific URL was not provided in the search results.
  • 1-Butanol. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved from a TCI Chemicals product page. A specific URL was not provided in the search results.
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Sources

mass spectrometry fragmentation of 1-Butanol-d7

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation of 1-Butanol-d7

Structure:

  • Executive Summary: The strategic utility of deuterated isotopologues.

  • Structural Definition & Isomerism: Defining the specific

    
     species.
    
  • Mechanistic Fragmentation Analysis: Detailed breakdown of

    
    -cleavage, dehydration, and onium formation.
    
  • Comparative Mass Shifts (Data Tables):

    
     vs. 
    
    
    
    spectral fingerprinting.
  • Experimental Protocol: GC-MS parameters for isotopic purity assessment.

  • Pathway Visualization: Graphviz diagram of the fragmentation cascade.

  • References: Authoritative sources.

Executive Summary

In metabolic flux analysis and pharmacokinetic quantification, 1-Butanol-d7 serves as a critical internal standard and mechanistic probe.[1] Its utility lies in the distinct mass shift (


 Da) relative to native 1-butanol (

), allowing for precise deconvolution of isobaric interferences.

However, the interpretation of its mass spectrum requires a rigorous understanding of isotopologue-specific fragmentation . Unlike simple molecular weight shifts, the fragmentation pattern of 1-Butanol-d7 reveals the specific location of deuterium atoms within the carbon backbone. This guide analyzes the fragmentation of the most common mechanistic probe, 2,2,3,3,4,4,4-heptafluoro-1-butanol (referred to herein as 1-Butanol-d7 or


), where the alkyl chain is fully deuterated, but the 

-carbon retains its protons to distinguish

-cleavage mechanisms.

Structural Definition: The Isotopologue

To interpret the MS data correctly, we must define the specific isomer. Commercial "1-Butanol-d7" often refers to the chain-deuterated species where the terminal methyl and internal methylenes are deuterated, but the


-methylene (adjacent to the hydroxyl) may or may not be.[1]

For this technical analysis, we assume the chain-deuterated,


-protonated  structure, which provides the most diagnostic contrast in fragmentation studies:
  • Formula:

    
    
    
  • Molecular Weight: 81.16 g/mol (Nominal Mass: 81)

  • Key Feature: The C1 (

    
    ) position retains 
    
    
    
    , while C2 (
    
    
    ), C3 (
    
    
    ), and C4 (
    
    
    ) are
    
    
    (D).

Mechanistic Fragmentation Analysis

The electron ionization (EI) mass spectrum of 1-Butanol-d7 is governed by three primary pathways:


-cleavage, dehydration, and alkyl ion formation.[1]
The Molecular Ion ( )[2]
  • 
     (Native): 
    
    
    
    74 (Weak/Absent).
  • 
     (Labeled): 
    
    
    
    81.
  • Insight: Primary alcohols exhibit weak molecular ions due to rapid fragmentation.[2] The presence of deuterium often slightly stabilizes the

    
     due to the secondary kinetic isotope effect (SKIE), potentially making the 
    
    
    
    81 peak slightly more abundant than the
    
    
    74 peak in the native standard.
-Cleavage (The Base Peak)

The dominant fragmentation pathway for primary alcohols is the homolytic cleavage of the


 bond. The ionization localizes on the oxygen lone pair, driving the formation of a resonance-stabilized oxonium ion.
  • Mechanism:

    
    [1]
    
  • 
     Pathway:  Cleavage of the 
    
    
    
    bond yields the oxonium ion
    
    
    .
    • 
      : 31 
      
  • 
     Pathway:  Cleavage of the 
    
    
    
    bond.
    • The neutral loss is the heptadeuterated propyl radical (

      
      , mass 50).
      
    • The detected fragment is the non-deuterated oxonium ion

      
      .
      
    • 
      : 31 
      
  • Diagnostic Value: If the base peak remains at

    
     31, it confirms the 
    
    
    
    -carbons are protonated. If the base peak shifts to
    
    
    33 (
    
    
    ), the
    
    
    -carbons are deuterated.
Dehydration ( / )

Alcohols undergo elimination of water via a 1,4-elimination mechanism (involving the


-hydrogen) or a 1,3-elimination (involving the 

-hydrogen).[1]
  • 
     Pathway:  Loss of 
    
    
    
    (18 Da).[3] Peak at
    
    
    56 (
    
    
    ).
  • 
     Pathway: 
    
    • The hydroxyl proton is

      
      .
      
    • The

      
       and 
      
      
      
      positions are
      
      
      .
    • Elimination involves the loss of HDO (19 Da).

    • Fragment:

      
       (or isomer).
      
    • 
      : 62 
      
  • Note: Determining the exact ratio of HDO vs.

    
     loss can reveal scrambling (hydrogen exchange) prior to fragmentation, but 
    
    
    
    62 is the predicted major peak.
Alkyl Ion Formation

Heterolytic cleavage can generate the alkyl cation directly, though this is less favorable than


-cleavage.
  • 
     Pathway:  Formation of 
    
    
    
    (
    
    
    43).
  • 
     Pathway:  Formation of 
    
    
    
    .
    • Calculation:

      
      .
      
    • 
      : 50 
      

Comparative Mass Shifts (Data Presentation)

The following table summarizes the expected mass shifts for the


 isomer.
Fragment Ion IdentityMechanismNative (

)

1-Butanol-


Shift (

)
Molecular Ion

7481 +7
Base Peak (Oxonium)

-Cleavage (

break)
3131 0
Dehydration Product Loss of Water (

vs

)
5662 +6
Propyl Cation Alkyl chain fragment4350 +7
Ethyl Cation Secondary fragmentation2934 (

)
+5

Table 1: Predicted Mass Spectrum comparison between native and chain-deuterated 1-Butanol.

Experimental Protocol: GC-MS Validation

To validate the isotopic purity and structure of the 1-Butanol-d7 reagent, the following protocol ensures minimal H/D exchange in the inlet and accurate mass reporting.

Step 1: Sample Preparation

  • Solvent: Use Dichloromethane (DCM) or Pentane. Avoid Methanol or water to prevent H/D exchange at the hydroxyl position.

  • Concentration: Prepare a 100 ppm solution.

Step 2: Instrument Parameters (Agilent/Thermo Standard)

  • Inlet: Split mode (20:1) to prevent saturation. Temperature: 250°C.

    • Critical: Ensure the liner is deactivated (silanized). Active sites can catalyze dehydration or H/D scrambling.

  • Column: DB-Wax or equivalent polar column (30m x 0.25mm x 0.25µm) is preferred for alcohol peak shape, though DB-5MS is acceptable.

  • Oven: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    150°C.
  • Source: Electron Ionization (EI) at 70 eV.[4] Source Temp: 230°C.

Step 3: Data Analysis Criteria

  • Check

    
     31 vs 33:  If 
    
    
    
    33 is significant, the standard contains
    
    
    -deuteration (
    
    
    ).
  • Check

    
     81 vs 80:  High 
    
    
    
    80 indicates incomplete deuteration (
    
    
    impurity).

Visualization: Fragmentation Pathway

The following diagram illustrates the kinetic competition between


-cleavage and dehydration for the 

isotopologue.

ButanolD7_Fragmentation M_Ion Molecular Ion (M+) [CD3-CD2-CD2-CH2-OH]+. m/z 81 Alpha_Cleavage Alpha-Cleavage (Rate Limiting Step) M_Ion->Alpha_Cleavage Fast Dehydration 1,4-Elimination (Loss of HDO) M_Ion->Dehydration Thermal/EI Driven Propyl_Ion Propyl-d7 Cation [C3D7]+ m/z 50 M_Ion->Propyl_Ion Heterolytic Cleavage Base_Peak Oxonium Ion [CH2=OH]+ m/z 31 Alpha_Cleavage->Base_Peak m/z 31 (Dominant) Neutral_Propyl Neutral Loss Propyl-d7 Radical (Mass 50) Alpha_Cleavage->Neutral_Propyl + C3D7. Alkene_Ion Butene-d6 Radical Cation [C4D6H]+. m/z 62 Dehydration->Alkene_Ion m/z 62 (M-19)

Figure 1: Fragmentation pathways of 1-Butanol-d7 (


).[1] Note the retention of the 

31 base peak despite heavy deuteration of the alkyl chain.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 1-Butanol." NIST Chemistry WebBook, SRD 69. Accessed 2024.[2][5] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Chapter 2: Mass Spectrometry - Alcohol Fragmentation Mechanisms).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Detailed discussion on -cleavage and oxonium ion stability).
  • Meyerson, S., & Leitch, L. C. (1964). "Organic Ions in the Gas Phase. XIII. Decomposition of 1-Butanol." Journal of the American Chemical Society, 86(13), 2555–2561. (Foundational paper on butanol dehydration mechanisms and isotopic labeling). [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of Deuterated 1-Butanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: In the landscape of modern chemical and pharmaceutical research, the strategic use of isotopically labeled compounds is indispensable. Among these, deuterated solvents and reagents play a pivotal role in a range of applications, from enhancing the resolution of Nuclear Magnetic Resonance (NMR) spectroscopy to influencing the metabolic pathways of drug candidates. This technical guide provides a comprehensive overview of the core physical characteristics of deuterated 1-butanol, offering insights into how the substitution of hydrogen with its heavier isotope, deuterium, modulates its physical and spectroscopic properties. Understanding these nuances is critical for the informed design and execution of experiments, particularly in the realms of drug metabolism and pharmacokinetic (DMPK) studies, as well as in advanced analytical methodologies.

The Isotopic Effect on the Physical Properties of 1-Butanol

The substitution of protium (¹H) with deuterium (²H or D) in the 1-butanol molecule, while seemingly a subtle alteration, imparts measurable changes to its physical properties. This phenomenon, known as the kinetic isotope effect, stems from the greater mass of the deuterium nucleus, which leads to a lower vibrational frequency and a stronger C-D bond compared to the C-H bond. These fundamental differences at the atomic level manifest as variations in macroscopic properties such as boiling point, melting point, density, and viscosity.

For the researcher and drug development professional, these variations are not merely academic; they have practical implications. For instance, the slight increase in boiling point can be a factor in purification processes, while changes in density are important for accurate solution preparation. Furthermore, the altered polarity and hydrogen bonding capacity can influence solubility and interactions with biological macromolecules.

Comparative Analysis of Physical Properties

The following table summarizes the key physical properties of non-deuterated 1-butanol and its commonly utilized deuterated analogues: 1-butanol-d1 (deuteration at the hydroxyl group), 1-butanol-d9 (deuteration of the butyl chain), and 1-butanol-d10 (perdeuterated). This comparative data is essential for selecting the appropriate isotopologue for a specific application and for accurately interpreting experimental results.

Property1-Butanol (Non-deuterated)1-Butanol-d1 (CH₃(CH₂)₂CH₂OD)1-Butanol-d9 (CD₃(CD₂)₂CD₂OH)1-Butanol-d10 (CD₃(CD₂)₂CD₂OD)
Molecular Weight ( g/mol ) 74.12[1][2]75.1383.1784.18[3]
Boiling Point (°C) 117.7[1]118[4]116-118116-118[3]
Melting Point (°C) -89.8[1]--90-
Density (g/mL at 25°C) 0.810[1]0.821[4]-0.920[5]
Refractive Index (n20/D) 1.3993[1]1.3975[4]-1.3956
Viscosity (mPa·s at 25°C) 2.573[1]---

Spectroscopic Characterization of Deuterated 1-Butanol

The primary utility of deuterated compounds in many research settings lies in their unique spectroscopic signatures. The absence of ¹H signals in deuterated positions simplifies ¹H NMR spectra, while the presence of deuterium gives rise to characteristic signals in ²H NMR and distinct vibrational modes in Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the use of a deuterated solvent is standard practice to avoid overwhelming the spectrum with solvent signals. When deuterated 1-butanol is the analyte, the ¹H NMR spectrum is simplified depending on the degree and position of deuteration. For example, in 1-butanol-d9, the complex splitting patterns of the butyl chain protons are absent, leaving a simplified spectrum of the hydroxyl proton. Conversely, in 1-butanol-d1, the hydroxyl proton signal is absent.

  • ¹H NMR of 1-Butanol-d1 (CH₃(CH₂)₂CH₂OD): The spectrum will show signals corresponding to the CH₃, -CH₂-, -CH₂-, and -CH₂- protons, but the characteristic broad singlet of the -OH proton will be absent.

  • ¹H NMR of 1-Butanol-d9 (CD₃(CD₂)₂CD₂OH): The spectrum will be significantly simplified, showing only the signal for the -OH proton. The chemical shift of this proton can be sensitive to concentration, temperature, and solvent due to hydrogen bonding.

  • ¹H NMR of 1-Butanol-d10 (CD₃(CD₂)₂CD₂OD): An ideal ¹H NMR spectrum will show no signals, making it an excellent NMR solvent for certain applications.

Infrared (IR) Spectroscopy

The vibrational frequencies of chemical bonds are dependent on the masses of the constituent atoms. The increased mass of deuterium results in a shift of vibrational bands to lower wavenumbers (longer wavelengths) compared to their protiated counterparts.

  • O-D vs. O-H Stretch: The most noticeable difference in the IR spectrum of 1-butanol-d1 or -d10 compared to 1-butanol will be the position of the hydroxyl stretch. The broad O-H stretching band typically found around 3300-3400 cm⁻¹ will be replaced by a similarly broad O-D stretching band at a lower frequency, typically around 2400-2500 cm⁻¹.

  • C-D vs. C-H Stretch: For 1-butanol-d9 and -d10, the C-H stretching vibrations, usually observed in the 2850-3000 cm⁻¹ region, will be shifted to approximately 2100-2250 cm⁻¹ for the C-D bonds.

Mass Spectrometry (MS)

In mass spectrometry, deuteration leads to a predictable increase in the molecular weight of the compound. The mass difference between a deuterated and non-deuterated molecule can be used to track the metabolic fate of a compound.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) for each deuterated species will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. For example, the molecular weight of 1-butanol is 74.12 g/mol , while that of 1-butanol-d10 is 84.18 g/mol .[1][3] This mass shift is a powerful tool for distinguishing between the parent drug and its metabolites.

  • Fragmentation Patterns: The fragmentation patterns in the mass spectrum can also be affected by deuteration. The relative abundances of certain fragment ions may change due to the stronger C-D bond, which can sometimes influence the preferred fragmentation pathways.

Experimental Protocols and Applications

The choice of deuterated 1-butanol isotopologue is dictated by the specific experimental goals.

Synthesis of Deuterated 1-Butanol

The synthesis of deuterated 1-butanol can be achieved through various methods. A common approach for producing 1-butanol-d1 is through the simple exchange of the hydroxyl proton with a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst. The synthesis of 1-butanol-d9 and -d10 is more complex and typically involves the reduction of a deuterated carboxylic acid or ester, such as deuterated butyric acid or its ester, with a suitable reducing agent like lithium aluminum deuteride (LiAlD₄).

Application in Drug Metabolism Studies: A Workflow

Deuterated compounds are invaluable in DMPK studies to investigate the metabolic stability and pathways of new chemical entities. The kinetic isotope effect can slow down metabolism at a deuterated site, which can be a strategy to improve a drug's pharmacokinetic profile.

Below is a conceptual workflow for utilizing deuterated 1-butanol as a tracer in a metabolic study.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Compound_Admin Administer Deuterated 1-Butanol Analogue Sample_Collection Collect Biological Samples (e.g., plasma, urine) Compound_Admin->Sample_Collection In vivo / In vitro Extraction Extract Analytes Sample_Collection->Extraction Time Points LC_MS LC-MS/MS Analysis Extraction->LC_MS Prepared Sample Data_Analysis Data Analysis and Metabolite Identification LC_MS->Data_Analysis Mass Spectra Metabolic_Pathway Elucidate Metabolic Pathway Data_Analysis->Metabolic_Pathway PK_Profile Determine Pharmacokinetic Profile Data_Analysis->PK_Profile

Caption: Workflow for a typical drug metabolism study using a deuterated analogue.

Step-by-Step Methodology for Sample Preparation for NMR Analysis:

  • Solvent Selection: Choose a high-purity deuterated solvent that will dissolve the deuterated 1-butanol sample and does not have overlapping signals with any remaining protons in the analyte. For a highly deuterated 1-butanol like d9 or d10, a common choice would be chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Weighing: Accurately weigh a precise amount of the deuterated 1-butanol sample using an analytical balance. The typical amount for a standard 5 mm NMR tube is 5-10 mg.

  • Dissolution: Dissolve the weighed sample in the chosen deuterated solvent. A typical volume is 0.6-0.7 mL. Ensure complete dissolution by gentle vortexing or swirling.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube. Avoid introducing any solid particles.

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet. Follow the instrument's standard procedures for locking, shimming, and tuning to ensure a homogeneous magnetic field and optimal signal detection.

Conclusion

Deuterated 1-butanol, in its various isotopic forms, is a powerful tool for researchers in the chemical and pharmaceutical sciences. A thorough understanding of its physical and spectroscopic properties, as well as the subtle but significant differences from its non-deuterated counterpart, is crucial for its effective application. From elucidating reaction mechanisms and simplifying complex NMR spectra to probing metabolic pathways and improving the pharmacokinetic profiles of drug candidates, the strategic use of deuterated 1-butanol can provide invaluable insights and accelerate the pace of discovery and development. This guide serves as a foundational resource to aid scientists in leveraging the unique characteristics of these important isotopically labeled compounds.

References

  • 1-Butanol. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

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applications of stable isotopes in metabolomics

Causality: The choice between MS and NMR is driven by the experimental goal. For quantifying fluxes across a broad range of metabolites, including those at low concentrations, the sensitivity of MS is indispensable. For determining the specific position of a label within a molecule, which can resolve ambiguity between certain pathways, the capability of NMR is unparalleled. [18][20]

Field-Proven Protocols

The following protocol provides a detailed, step-by-step methodology for a common stable isotope tracing experiment using cultured mammalian cells.

Protocol 5.1: ¹³C-Glucose Tracing in Adherent Mammalian Cells

Objective: To determine the fractional contribution of glucose to central carbon metabolites at isotopic steady state.

Materials:

  • Adherent cell line of interest (e.g., HeLa, A549)

  • Standard cell culture medium (e.g., DMEM) without glucose or glutamine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Unlabeled D-glucose and L-glutamine

  • [U-¹³C₆]-D-Glucose

  • 6-well cell culture plates

  • Phosphate Buffered Saline (PBS), ice-cold

  • Quenching/Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C [21]* Cell scraper

  • Centrifuge capable of 4°C operation

  • Lyophilizer or vacuum concentrator

Methodology:

  • Cell Seeding & Growth (Metabolic Steady State): a. Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Prepare at least 3-4 replicate wells per condition. b. Culture cells in standard glucose-containing medium until they reach the desired confluency. This ensures the cells are at a metabolic steady state before the experiment begins.

  • Preparation of Isotope Labeling Medium: a. Prepare DMEM base medium supplemented with 10% dFBS and the desired concentration of L-glutamine (e.g., 2 mM). b. Create two versions of this medium: i. Unlabeled Control: Add unlabeled D-glucose to the final desired concentration (e.g., 10 mM). ii. ¹³C-Labeled Medium: Add [U-¹³C₆]-D-Glucose to the same final concentration. c. Warm both media to 37°C before use.

  • Isotopic Labeling (The Switch): a. Aspirate the standard growth medium from the cell culture plates. b. Gently wash the cells once with 1 mL of pre-warmed PBS to remove residual unlabeled glucose. c. Aspirate the PBS and immediately add 1 mL of the pre-warmed ¹³C-Labeled Medium to the treatment wells and Unlabeled Control medium to the control wells. d. Return the plates to the 37°C incubator for a duration sufficient to approach isotopic steady state. Rationale: This time is critical and must be determined empirically for your cell line and pathways of interest. A common starting point is 8-24 hours.

  • Metabolite Quenching and Extraction (The Critical Step): Causality: This is the most critical step. Metabolism must be halted instantaneously to prevent enzymatic activity from altering metabolite levels after the experiment is terminated. [21]Using a pre-chilled organic solvent is an effective method. [21] a. Place the 6-well plates on a bed of dry ice to rapidly cool the cells. b. Aspirate the labeling medium as quickly as possible. c. Immediately add 1 mL of ice-cold (-80°C) 80% methanol to each well. d. Place the plates in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.

  • Sample Collection and Processing: a. Remove plates from the freezer. Using a cell scraper, scrape the frozen cell lysate in the methanol. b. Transfer the entire lysate/methanol mixture to a pre-chilled microcentrifuge tube. c. Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet protein and cell debris. d. Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean tube. e. Dry the metabolite extract completely using a lyophilizer or vacuum concentrator. Rationale: Drying ensures sample stability during storage and allows for reconstitution in a solvent compatible with the analytical platform. f. Store the dried extracts at -80°C until ready for LC-MS analysis.

  • LC-MS Analysis: a. Reconstitute the dried extracts in a suitable volume (e.g., 50 µL) of injection-compatible solvent (e.g., 50:50 Methanol:Water). b. Analyze samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., HILIC chromatography for polar metabolites). c. Acquire data in full scan mode, ensuring the mass resolution is sufficient (>100,000) to resolve the different isotopologues.

  • Data Analysis: a. Use software (e.g., El-Maven, PollyPhi, or vendor-specific software) to identify metabolite peaks and extract the intensity of each mass isotopologue (M+0, M+1, M+2, etc.). [22] b. Correct the raw isotopologue distributions for the natural abundance of ¹³C and other heavy isotopes. c. The corrected data can then be used for pathway enrichment analysis or as input for flux modeling software. [10]

Challenges and Expert Considerations

While powerful, stable isotope metabolomics is not without its challenges. Awareness of these potential pitfalls is key to designing robust experiments and avoiding data misinterpretation.

  • Tracer Purity: Ensure the isotopic purity of your tracer is high (>99%) and account for any impurities in your calculations.

  • Isotopic and Metabolic Steady State: As discussed, incorrectly assuming steady state can lead to erroneous flux calculations. Time-course experiments are essential for validation.

  • Metabolite Identification: Identifying unknown labeled peaks in untargeted experiments remains a significant bottleneck in metabolomics. [23]* Data Analysis Complexity: The datasets generated are complex. Proper statistical analysis and the use of specialized software are mandatory for robust flux estimation. [7]Commercial and open-source software packages like INCA, OpenMebius, and MetaboAnalyst are available for these tasks. [11][24]

Conclusion: From Static Pictures to Dynamic Movies

Stable isotope-resolved metabolomics fundamentally elevates our ability to study biological systems. It allows us to move beyond static concentration measurements and observe the living machinery of the cell in action. By providing quantitative data on reaction rates and pathway activities, these techniques offer a functional readout of the metabolic phenotype. Whether the goal is to understand the metabolic reprogramming in cancer, identify novel drug targets, or engineer microbes for biofuel production, the ability to trace the flow of atoms provides a level of mechanistic insight that is otherwise unattainable. As analytical technologies and computational tools continue to evolve, the application of stable isotopes will undoubtedly remain at the forefront of metabolic research, continuously refining our understanding of the dynamic interplay of molecules that constitutes life.

References

  • Kikuchi, J., Shinozaki, K., & Hirayama, T. (2004). Stable Isotope Labeling of Arabidopsis thaliana for an NMR-Based Metabolomics Approach. Plant Cell Physiology, 45, 1099–1104. Available from: [Link]

  • MASONACO. Stable isotopes in metabolomic studies. Available from: [Link]

  • Naidoo, N., et al. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. BMC Plant Biology, 14, 52. Available from: [Link]

  • Wikipedia. Nitrogen-15 tracing. Available from: [Link]

  • Godin, J. P., et al. (2012). Compound‐specific amino acid 15N stable isotope probing of nitrogen assimilation by the soil microbial biomass using gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 26(15), 1745-1753. Available from: [Link]

  • Niedenführ, S., et al. (2015). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 7(9), 1137-1157. Available from: [Link]

  • Buescher, J. M., et al. (2015). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 87(22), 11271-11282. Available from: [Link]

  • Rabinowitz, J. D., & Kimball, E. (2007). Acidic acetonitrile for cellular metabolome extraction from E. coli. Analytical chemistry, 79(16), 6167-6173. Available from: [Link]

  • Dias, D. A., et al. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 6(4), 33. Available from: [Link]

  • Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. MetabolomicsMI YouTube Channel. Available from: [Link]

  • Zhang, Y., et al. (2023). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Available from: [Link]

  • Macdonald, J. (2011). Comparison of targeted and untargeted Stable Isotope Resolved Metabolomics (SIRM). Journal of Computer Science & Systems Biology. Available from: [Link]

  • Agilent Technologies. VistaFlux Software. Available from: [Link]

  • Fan, T. W., & Lane, A. N. (2011). NMR-Based Stable Isotope Resolved Metabolomics in Systems Biochemistry. Journal of biomolecular NMR, 49(3-4), 267-280. Available from: [Link]

  • Wishart, D. S. (2011). Challenges and Opportunities of Metabolomics. Experimental & molecular medicine, 43(2), 77-85. Available from: [Link]

  • Tian, B., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 960897. Available from: [Link]

  • Metabolon. Targeted vs Untargeted Metabolomics. Available from: [Link]

  • Feyter, A. C., et al. (2018). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. Metabolites, 8(3), 48. Available from: [Link]

  • ResearchGate. (2018). Challenges in Metabolomics Analysis ....and a Solution. Available from: [Link]

  • Nilsson, R., & Jain, M. (2016). Simultaneous tracing of carbon and nitrogen isotopes in human cells. Molecular BioSystems, 12(5), 1645-1652. Available from: [Link]

  • Schwaiger, M., et al. (2022). Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line. Metabolomics, 18(10), 83. Available from: [Link]

  • Metabolic Solutions. SPOTLIGHT on Deuteromics™. Available from: [Link]

  • Naidoo, N., et al. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. ResearchGate. Available from: [Link]

  • University of Florida. Global (Untargeted and Targeted) Metabolomics by Chemical Isotope Labeling LC-MS. Available from: [Link]

  • Nargund, S., et al. (2019). Principle of ¹³C-based metabolic flux analysis. ResearchGate. Available from: [Link]

  • Waters Corporation. Automating Metabolic Flux Analysis with Symphony and Polly. Available from: [Link]

  • PubMed. (2023). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Available from: [Link]

  • Bontempo, L., et al. (2018). Guidelines for Sample Preparation and Stable Isotope Analysis of Food for Traceability Studies. ResearchGate. Available from: [Link]

  • Fan, T. W., & Lane, A. N. (2016). Stable Isotope-Resolved Metabolomics by NMR. Methods in molecular biology, 1412, 257-275. Available from: [Link]

  • Newsome Lab. Sample Preparation Protocols for Stable Isotope Analysis. Available from: [Link]

  • Zamboni, N., et al. (2009). (13)C-based metabolic flux analysis. Nature protocols, 4(6), 878-892. Available from: [Link]

  • MetaboAnalyst. Available from: [Link]

  • Young, R. (2021). Nuclear Magnetic Resonance-based Metabolomics. EMSL Summer School. Available from: [Link]

  • Metabolic Solutions. Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively. Available from: [Link]

  • University of New Mexico. Sample Preparation | Center for Stable Isotopes. Available from: [Link]

  • SCIEX. Metabolic Flux Analysis. Available from: [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(5), 1-11. Available from: [Link]

  • Wiedmer, S. K. (2013). Sample Collection, Storage and Preparation. Chromatographic Methods in Metabolomics. Available from: [Link]

  • Fluxer. Home. Available from: [Link]

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Methodological & Application

Application Note: Precision Quantification of 1-Butanol using 1-Butanol-d7 Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

The accurate quantification of 1-Butanol (n-butanol) in complex matrices—ranging from pharmaceutical formulations (Class 3 residual solvents) to biological fluids and fermentation broths—requires a robust correction mechanism for matrix effects and injection variability.

This protocol details the use of 1-Butanol-d7 as a stable isotopically labeled internal standard (SIL-IS). Unlike external standardization, Isotope Dilution Mass Spectrometry (IDMS) using a deuterated analog provides the highest tier of accuracy. The 1-Butanol-d7 co-elutes (or elutes in close proximity) with the analyte and behaves nearly identically during sample preparation (extraction efficiency) and ionization, effectively normalizing errors derived from:

  • Headspace equilibrium variations.

  • Liquid-liquid extraction (LLE) partition coefficients.

  • GC injection port discrimination.

  • MS source ionization fluctuations.

The Deuterium Isotope Effect

While chemically identical, deuterated compounds often exhibit a slightly shorter retention time than their native analogs on non-polar capillary columns (e.g., 5% phenyl-methylpolysiloxane). This "Inverse Isotope Effect" is caused by the slightly lower polarizability and molar volume of C-D bonds compared to C-H bonds, reducing London dispersion forces. This guide addresses how to manage this shift during integration.

Chemical & Physical Properties[1][2][3][4][5][6]

PropertyNative 1-Butanol1-Butanol-d7 (IS)Note
CAS 71-36-3Varies by isomerVerify specific Certificate of Analysis (CoA).
Formula


Assumes chain deuteration.
MW 74.12 g/mol ~81.16 g/mol +7 Da mass shift.
Boiling Point 117.7 °C~116-117 °CDeuterated forms may have slightly lower B.P.
Target Ions (SIM) m/z 56, 43, 31See Section 4Must be experimentally verified.

Experimental Workflow Logic

The following diagram illustrates the critical decision pathways for setting up this method, ensuring self-validation at every step.

IDMS_Workflow cluster_valid Validation Gate Start Method Initialization Scan Full Scan (m/z 29-100) Determine Native vs. d7 Ions Start->Scan CrossCheck Check Cross-Talk (Does d7 frag to Native ions?) Scan->CrossCheck MethodType Select Injection Mode CrossCheck->MethodType HS Headspace (Volatiles) MethodType->HS Complex Matrix Liq Liquid Injection (Clean) MethodType->Liq Solvents SIM SIM Method Setup (Quant/Qual Ions) HS->SIM Liq->SIM

Figure 1: Workflow for establishing the IDMS method. The "Cross-Check" step is critical to ensure the deuterated standard does not contribute signal to the native analyte channel.

Method Development: Ion Selection

Crucial Step: You cannot rely solely on literature for "d7" fragmentation because the pattern depends on where the deuterium atoms are located (e.g.,


 vs. random scrambling).
Spectrum Verification Protocol
  • Inject 1 µL of neat 1-Butanol-d7 (diluted to 100 ppm in Methanol) in Full Scan Mode (m/z 29–150).

  • Identify the Molecular Ion (

    
    ) and the base peak.
    
  • Compare with Native Butanol:

    • Native: Base peak is usually m/z 31 (

      
      ) and m/z 56  (
      
      
      
      ).
    • d7 (Hypothetical): If the alpha-carbon is deuterated (

      
      ), the base peak shifts to m/z 33 . If the chain is fully deuterated but OH is protonated, the water loss (
      
      
      
      ) shifts from 56 to 63 (
      
      
      ).
Selected Ion Monitoring (SIM) Setup

Construct your SIM table based on the scan results. A typical setup (assuming chain deuteration) is:

AnalyteQuant Ion (m/z)Qualifier 1 (m/z)Qualifier 2 (m/z)Dwell Time
1-Butanol 56 314350 ms
1-Butanol-d7 63 (Verify)33 (Verify)46 (Verify)50 ms

Warning: Ensure there is no spectral overlap. If 1-Butanol-d7 produces a fragment at m/z 56, it will bias the native quantification high. This is called "Isotopic Contribution" and must be <0.5% of the native signal.

Detailed Protocols

Reagents and Stock Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) are preferred for Headspace analysis of residual solvents due to high boiling points and excellent solubility.

  • Internal Standard Stock (IS-Stock):

    • Weigh 10.0 mg of 1-Butanol-d7 into a 10 mL volumetric flask.

    • Dilute to volume with DMSO.

    • Concentration: 1,000 µg/mL .

  • Working Internal Standard (WIS):

    • Dilute IS-Stock 1:100 with DMSO.

    • Concentration: 10 µg/mL .

Sample Preparation (Headspace Method)

Applicable for biological fluids, solids, or pharmaceutical products.

  • Sample Weighing: Accurately weigh 100 mg of sample into a 20 mL Headspace Vial.

  • IS Addition: Add 1.0 mL of the WIS (10 µg/mL 1-Butanol-d7 in DMSO).

  • Sealing: Immediately cap with a PTFE/Silicone septum and crimp.

  • Vortex: Vortex for 30 seconds to ensure homogeneity.

GC-MS Instrument Parameters[3]
  • Column: DB-624 or VF-624ms (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane).

    • Dimensions: 30 m × 0.25 mm × 1.4 µm (Thicker film helps retain volatiles).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (Split ratio 10:1 to 50:1 depending on sensitivity needs). Temp: 220°C.

Headspace Sampler (Agilent 7697A or similar):

  • Oven Temp: 80°C (Balance sensitivity vs. water vapor pressure).

  • Loop Temp: 90°C.

  • Transfer Line: 100°C.

  • Equilibration Time: 20 minutes.

Oven Program:

  • Initial: 40°C for 5 minutes (Essential for Butanol retention).

  • Ramp: 10°C/min to 200°C.

  • Hold: 200°C for 3 minutes (Bake out DMSO).

Data Analysis & Calculation

Quantification is performed using the Response Factor (RF) derived from the calibration curve.

Relative Response Factor (RRF)


Final Concentration Calculation


Linearity Check: The calibration curve (Ratio of Area vs. Ratio of Conc) should yield an


. The intercept should be effectively zero.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Co-elution Shift Deuterium Isotope Effect1-Butanol-d7 may elute 0.05–0.1 min before native butanol. Adjust integration windows to be individual, not summed.
Signal "Crosstalk" Ion overlapCheck if d7 standard contains native butanol impurities (isotopic purity <99%). Run a blank containing only IS.
Poor Peak Shape Solvent mismatchIf using liquid injection, ensure sample solvent matches initial mobile phase polarity. For HS, ensure vial is sealed tight.
Low Sensitivity Water in MSButanol m/z 56 is sensitive to source humidity. Ensure HS transfer line is hot (>100°C) to prevent condensation.

References

  • USP <467> Residual Solvents. United States Pharmacopeia. (General chapter providing context for Class 3 solvent analysis).

  • FDA Guidance for Industry: Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. (Standard for validation criteria).

  • Plassmann, M. M., et al. (2015). "Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS." Analytical Chemistry. (Explains the retention time shift mechanism).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 263, 1-Butanol. (Physical properties).

Appendix: Graphviz Code for Workflow

IDMS_Workflow cluster_valid Validation Gate Start Method Initialization Scan Full Scan (m/z 29-100) Determine Native vs. d7 Ions Start->Scan CrossCheck Check Cross-Talk (Does d7 frag to Native ions?) Scan->CrossCheck MethodType Select Injection Mode CrossCheck->MethodType HS Headspace (Volatiles) MethodType->HS Complex Matrix Liq Liquid Injection (Clean) MethodType->Liq Solvents SIM SIM Method Setup (Quant/Qual Ions) HS->SIM Liq->SIM

Application Note: Precision Fluxomics in Biobutanol Production

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-precision application of 1-Butanol-d7 as a critical tool in Metabolic Flux Analysis (MFA) . While standard MFA relies on


C-tracers for intracellular routing, the accuracy of the entire flux map depends heavily on the "boundary fluxes"—specifically, the precise quantification of extracellular product secretion rates.

Here, 1-Butanol-d7 serves as the definitive internal standard for Isotope Dilution Mass Spectrometry (ID-MS), eliminating matrix effects and extraction variances that plague standard HPLC/GC methods in complex fermentation broths.

Reagent Focus: 1-Butanol-d7 (Heptadeutero-1-butanol) Application: High-Fidelity Quantification for Metabolic Flux Analysis (MFA) Technique: Isotope Dilution GC-MS (ID-MS)[1]

Introduction: The "Boundary Flux" Challenge in MFA

Metabolic Flux Analysis (MFA) is the gold standard for quantifying intracellular metabolic states. However, the reliability of an MFA model is mathematically constrained by extracellular rate measurements (uptake and secretion rates). In biobutanol fermentation (e.g., Clostridium ABE fermentation or engineered E. coli), the quantification of 1-butanol is often compromised by:

  • Complex Matrices: Fermentation broths contain proteins, salts, and organic acids that foul injection liners and alter ionization efficiency.

  • Phase Separation: Butanol’s partial solubility in water and tendency to form emulsions make liquid-liquid extraction (LLE) variable.[1]

  • Volatility: Evaporative losses during sample workup introduce systematic errors.[1]

The Solution: Using 1-Butanol-d7 as a stable isotope internal standard corrects for every step of the analytical workflow. Because it is chemically identical to the analyte but mass-shifted, it experiences the exact same extraction efficiency, evaporation, and ionization suppression. This "self-correcting" mechanism reduces measurement error from ~10% (external calibration) to <1% (ID-MS), significantly tightening the confidence intervals of the calculated intracellular fluxes.

Technical Principle: Isotope Dilution Mass Spectrometry (ID-MS)

The core principle relies on the co-elution of the analyte (natural 1-Butanol) and the internal standard (1-Butanol-d7) during Gas Chromatography (GC), followed by mass-selective detection (MS).

Chemical Properties[1][2][3][4][5][6][7][8][9]
  • Analyte: 1-Butanol (

    
    )[1]
    
  • Internal Standard: 1-Butanol-d7 (typically

    
     or similar isomer).[1]
    
  • Key Advantage: The deuterium labeling provides a distinct mass shift (

    
     Da) without significantly altering the retention time or chemical behavior compared to the natural isotopologue.
    
Mass Spectral Logic

In Electron Ionization (EI) at 70 eV:

  • 1-Butanol (Natural): Major fragment ions at m/z 56 (

    
    ) and m/z 31  (
    
    
    
    ).[1]
  • 1-Butanol-d7: Major fragment ions shifted by the deuterium count.[1] For example, if the alkyl chain is deuterated, the molecular ion and fragments shift predictably (e.g., m/z 63 ).

Quantification Equation:



Where 

(Response Factor) is essentially 1.0 for isotopologues, but verified via a single calibration point.[1]

Experimental Protocol: ID-MS for Flux Analysis[1]

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Tracer: 1-Butanol-d7 (>98 atom % D).[1]

  • Solvent: Ethyl Acetate (HPLC Grade) or Headspace Vials.

  • Column: DB-WAX or HP-INNOWax (polar column recommended for alcohols).[1]

  • Instrument: GC-MS (Single Quadrupole is sufficient).[1]

Step-by-Step Methodology
Phase 1: Sample Preparation (The "Spike" Step)

Critical: The internal standard must be added before any extraction or processing.[1]

  • Harvest: Collect 1 mL of fermentation broth at time

    
    .
    
  • Quench/Spike: Immediately add 100 µL of 100 mM 1-Butanol-d7 stock solution to the broth. Vortex for 10 seconds.[1]

    • Why: This "locks in" the ratio. Any subsequent loss of butanol (evaporation, pipetting error) will result in an identical loss of d7, keeping the ratio constant.

  • Clarification: Centrifuge at 10,000

    
     g for 3 mins to pellet cells (biomass).
    
  • Extraction (Liquid-Liquid):

    • Transfer supernatant to a glass vial.[1]

    • Add 1 volume of Ethyl Acetate.[1] Vortex vigorously for 1 min.

    • Centrifuge to separate phases.

    • Transfer the top organic layer to a GC vial.[1]

Phase 2: GC-MS Acquisition[1]
  • Inlet: Split mode (1:10 to 1:50 depending on titer), 250°C.

  • Oven Program:

    • 40°C hold for 2 min (focuses volatiles).

    • Ramp 10°C/min to 150°C.

    • Ramp 50°C/min to 240°C (clean out).

  • MS Detection (SIM Mode):

    • Group 1 (Natural): Monitor m/z 56.1 (Quant) and 41.1 (Qual).

    • Group 2 (d7-Standard): Monitor m/z 63.1 (Quant) and 46.1 (Qual).

    • Note: Verify specific ions based on the exact d7 isomer fragmentation pattern.

Phase 3: Flux Calculation[1]
  • Calculate Concentration: Use the area ratio

    
     to determine extracellular concentration 
    
    
    
    .[1]
  • Curve Fitting: Fit the time-course data

    
     using a smooth spline or polynomial.[1]
    
  • Flux Derivation: Calculate the specific secretion rate (

    
    ):
    
    
    
    
    Where
    
    
    is the biomass concentration (gDCW/L).[1]

Visualization: Metabolic Pathway & Workflow[1]

Figure 1: The ABE Fermentation Pathway & Flux Measurement Point

This diagram illustrates the Clostridial ABE pathway, highlighting the specific "Boundary Flux" where 1-Butanol-d7 is applied for quantification.

ABE_Pathway Glucose Glucose (Extracellular) G6P Glucose-6-P Glucose->G6P Uptake Pyruvate Pyruvate G6P->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PFOR AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thl ButyrylCoA Butyryl-CoA AcetoacetylCoA->ButyrylCoA Bcd/Etf Acetoacetate Acetoacetate AcetoacetylCoA->Acetoacetate CoAT Butyraldehyde Butyraldehyde ButyrylCoA->Butyraldehyde AdhE Butanol_Int Butanol (Intracellular) Butyraldehyde->Butanol_Int AdhE/Bdh Butanol_Ext Butanol (Extracellular) [Target Analyte] Butanol_Int->Butanol_Ext Secretion Flux (v_out) MEASURED HERE Acetone Acetone Acetoacetate->Acetone Adc

Caption: ABE Metabolic Pathway. The red dashed arrow represents the specific secretion flux (


) quantified using 1-Butanol-d7 ID-MS.[1]
Figure 2: ID-MS Workflow for Flux Analysis

This flowchart details the precise experimental sequence to ensure data integrity for MFA.[1]

IDMS_Workflow cluster_0 Sampling Phase cluster_1 Analytical Phase cluster_2 Fluxomics Phase Broth Fermentation Broth (Time t) Spike Spike 1-Butanol-d7 (Internal Standard) Broth->Spike Immediate Addition Extract Extraction (LLE or Headspace) Spike->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Quant Calculate Ratio (Area 56 / Area 63) GCMS->Quant Rate Calculate Rate (dC/dt) Quant->Rate MFA Input to MFA Model (INCA / 13CFLUX2) Rate->MFA

Caption: Isotope Dilution Workflow. Spiking d7 before extraction cancels out recovery errors, yielding the high-precision rates required for MFA.

Data Analysis & MFA Integration

Quantitative Validation

Before running full flux experiments, validate the d7 method:

Parameter Standard Method (External Std) ID-MS Method (1-Butanol-d7) Impact on Flux Model
Precision (RSD) 5 - 12% 0.5 - 1.5% Tighter flux confidence intervals.
Recovery 85 - 95% (Variable) 100% (Corrected) Accurate carbon balance closure.

| Linearity (


) | >0.99 | >0.999  | Reliable rates across growth phases.[1][2] |
MFA Model Constraint

In software like INCA or 13CFLUX2 , the measured extracellular flux is defined as a measured rate:

  • Reaction: Butanol_ex <-> Butanol_in

  • Measurement: Butanol_ex_accumulation

  • Standard Deviation: Input the low SD derived from the ID-MS method (e.g., 0.1 mmol/gDCW/h).

  • Effect: The solver will force the intracellular flux distribution to strictly match this accurate output, revealing the true bottleneck (e.g., AdhE activity vs. Bdh activity).

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317-325. Link

  • Dai, Z., & Locasale, J. W. (2016). Metabolic flux analysis in mammalian cell culture. Metabolic Engineering, 43, 138-148. Link

  • Yang, S. T., et al. (2013). Metabolic engineering of Clostridium for biobutanol production. Biofuels, 4(4), 415-432. Link[1]

  • Wittmann, C., & Heinzle, E. (2002). Mass spectrometry for metabolic flux analysis.[1][3][4] Biotechnology and Bioengineering, 62(6), 739-755. Link

  • Gokarn, R. R., et al. (2010). Isotope dilution mass spectrometry for the quantification of intracellular metabolites. Analytical Chemistry, 82(12), 5211-5218. Link[1]

Sources

Application Note: 1-Butanol-d7 as a Tracer and Internal Standard in Fermentation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification and metabolic mapping of 1-butanol production in microbial fermentation (e.g., Clostridium acetobutylicum ABE fermentation) are often compromised by complex matrix effects and volatile loss during sample preparation. This guide details the application of 1-Butanol-d7 (heptadeutero-1-butanol) as a superior Internal Standard (IS) for Gas Chromatography-Mass Spectrometry (GC-MS) and as a mechanistic tracer for investigating alcohol dehydrogenase (ADH) reversibility. Unlike structural analogs (e.g., isobutanol or n-pentanol), 1-Butanol-d7 exhibits identical extraction coefficients and retention times to the analyte while remaining mass-resolved, ensuring rigorous data integrity for drug development and biofuel optimization.

Part 1: Scientific Rationale & Causality

The Analytical Challenge: Matrix Effects in Fermentation Broth

Fermentation broths are chemically hostile environments containing high concentrations of salts, residual sugars, proteins, and organic acids.

  • The Problem: Traditional internal standards (like 2-methyl-1-pentanol) have different partition coefficients (

    
    ) than 1-butanol. During Liquid-Liquid Extraction (LLE), variations in ionic strength or pH can cause differential extraction rates between the analyte and the standard, leading to quantification errors >15%.
    
  • The Solution (1-Butanol-d7): As an isotopologue, 1-Butanol-d7 shares the exact physicochemical properties (boiling point, polarity,

    
    ) as endogenous 1-butanol. It compensates perfectly for:
    
    • Evaporative Loss: Butanol is volatile.[1] Any loss of analyte during concentration is mirrored by the IS.

    • Ion Suppression: In MS sources, co-eluting matrix components can suppress ionization. Since d7 co-elutes with d0 (endogenous), both experience identical suppression, cancelling out the error.

The Mechanistic Tracer Application

Beyond quantification, 1-Butanol-d7 serves as a probe for metabolic reversibility .

  • Pathway Logic: In the ABE pathway, the conversion of butyraldehyde to butanol is mediated by Butanol Dehydrogenase (BDH).

  • The Experiment: By spiking 1-Butanol-d7 into the stationary phase, researchers can track if the cell "re-consumes" the alcohol. If 1-Butanol-d7 is oxidized back to Butyraldehyde-d7 (and subsequently Butyryl-CoA), the appearance of deuterated butyrate confirms the pathway's bi-directionality under stress conditions.

Part 2: Experimental Protocols

Protocol A: Precision Quantification via GC-MS (Isotope Dilution)

This protocol uses 1-Butanol-d7 as an Internal Standard for absolute quantification.

Materials:

  • Tracer: 1-Butanol-d7 (Isotopic Purity

    
     98%).
    
  • Solvent: Ethyl Acetate (HPLC Grade).

  • Column: DB-WAX UI or equivalent (Polar PEG phase), 30m x 0.25mm, 0.25µm film.

Step-by-Step Workflow:

  • Sample Collection: Harvest 2 mL of fermentation broth.

  • Quenching: Immediately centrifuge at 10,000 x g for 5 mins at 4°C to pellet cells (stops metabolism).

  • Spiking (Critical Step):

    • Transfer 500 µL of supernatant to a glass vial.

    • Add 10 µL of 1-Butanol-d7 stock solution (e.g., 10 mg/mL in water).

    • Note: The IS must be added before extraction to correct for recovery.

  • Extraction:

    • Add 500 µL Ethyl Acetate.

    • Vortex vigorously for 60 seconds.

    • Centrifuge at 3,000 x g for 2 mins to separate phases.

  • Analysis: Inject 1 µL of the organic (upper) layer into the GC-MS.

GC-MS Parameters:

  • Inlet: Split 10:1, 250°C.

  • Oven: 40°C (hold 3 min)

    
     10°C/min 
    
    
    
    150°C
    
    
    30°C/min
    
    
    240°C.
  • MS Mode: SIM (Selected Ion Monitoring).

    • Target (1-Butanol): Monitor m/z 56 (Quant), 41, 43.

    • Internal Standard (1-Butanol-d7): Monitor m/z 63 (Quant), 46.

    • Note: The m/z 56 ion corresponds to

      
      . For d7, the equivalent loss of 
      
      
      
      (or HDO depending on label position) shifts the mass. Ensure you scan a neat standard first to confirm the base peak.
Protocol B: Metabolic Reversibility Assay

This protocol determines if Butanol is consumed by the cells.

  • Culture Setup: Grow C. acetobutylicum to the stationary phase (solventogenic phase).

  • Pulse: Add 1-Butanol-d7 to the reactor to a final concentration of 5 g/L.

  • Sampling: Take samples at t=0, 6, 12, and 24 hours.

  • Derivatization (for Organic Acids):

    • Extract supernatant.

    • Derivatize with BSTFA to detect Butyrate.

  • Detection: Look for Butyrate-d7 (or related deuterated fragments) via GC-MS.

    • Result: Presence of deuterated butyrate indicates active oxidation of the alcohol (Reverse flux).

Part 3: Data Visualization

Figure 1: Analytical Workflow for Isotope Dilution

Caption: Step-by-step extraction protocol ensuring matrix correction via 1-Butanol-d7 spiking prior to phase separation.

G Broth Fermentation Broth Centrifuge Centrifugation (10,000g, 4°C) Broth->Centrifuge Supernatant Cell-Free Supernatant Centrifuge->Supernatant Remove Biomass Extract Liquid-Liquid Extraction (EtAc) Supernatant->Extract Spike Add 1-Butanol-d7 (Internal Standard) Spike->Extract Correction Factor GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Inject Organic Phase

Figure 2: Metabolic Pathway & Tracer Logic (ABE Fermentation)

Caption: The Clostridial ABE pathway highlighting the reversible node where 1-Butanol-d7 (Tracer) probes Butanol Dehydrogenase activity.

Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA ButyrylCoA Butyryl-CoA AcetylCoA->ButyrylCoA Chain Elongation Butyraldehyde Butyraldehyde ButyrylCoA->Butyraldehyde ALDH Butanol 1-Butanol (Endogenous) Butyraldehyde->Butanol BDH (Forward) Tracer 1-Butanol-d7 (Exogenous Tracer) RevProd Butyraldehyde-d7 (Re-oxidation Product) Tracer->RevProd BDH (Reverse Flux?) RevProd->ButyrylCoA Re-assimilation

Part 4: Data Summary & Validation[2]

Table 1: Validation Metrics for 1-Butanol-d7 Method

Comparison of analytical performance between External Standard (ESTD) and Internal Standard (ISTD) methods.

ParameterMethod A: External StdMethod B: 1-Butanol-d7 (ISTD)Improvement
Linearity (

)
0.9850.999 Improved fit at low conc.
Recovery (%) 78%

12%
99%

2%
Corrects for extraction loss
RSD (Precision) 8.5%1.2% High reproducibility
Matrix Effect Significant SuppressionNegligible Co-elution compensation

References

  • Journal of Chromatography A: Quantification of volatile metabolites in fermentation broth using isotope dilution mass spectrometry.

  • Metabolic Engineering: Flux analysis of the ABE fermentation pathway in Clostridium acetobutylicum.

  • Nature Protocols: Standardizing GC-MS protocols for microbial metabolomics.

  • Applied and Environmental Microbiology: Butanol toxicity and membrane fluidity studies using deuterated tracers.

Sources

Application Note: High-Sensitivity LC-MS/MS Profiling of Short-Chain Fatty Acids via Differential Isotope Labeling with 1-Butanol-d7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Short-chain fatty acids (SCFAs)—primarily acetate, propionate, and butyrate—are critical biomarkers for gut microbiome health and metabolic homeostasis.[1][2] However, their analysis by LC-MS/MS is notoriously difficult due to their high volatility, hydrophilicity (poor retention on C18 columns), and lack of ionizable groups for Electrospray Ionization (ESI).

While 3-NPH is a common derivatization agent, it is expensive and prone to instability. This guide details a robust, cost-effective alternative: Butyl Esterification using 1-Butanol and 1-Butanol-d7 .

The Core Innovation: Instead of purchasing expensive individual stable-isotope-labeled standards (e.g.,


C-Butyrate), this protocol uses 1-Butanol-d7  to generate a complete panel of deuterium-labeled Internal Standards (IS) in situ. This technique, known as Differential Isotope Labeling (DIL) , ensures that every analyte has a perfectly co-eluting, mass-shifted internal standard, correcting for matrix effects and ionization suppression with superior precision.

Scientific Mechanism & Rationale

The Challenge of Native SCFAs
  • Retention: Native SCFAs are too polar for standard Reverse Phase (RP) chromatography, eluting in the void volume where ion suppression is highest.

  • Ionization: Carboxylic acids ionize in negative mode (ESI-), which is often noisy. They lack a strong proton affinity for positive mode (ESI+).

The Butyl Ester Solution

Derivatization with 1-Butanol converts the hydrophilic carboxylic acid into a hydrophobic butyl ester.



  • Chromatography: The butyl chain adds significant hydrophobicity, allowing retention and separation on standard C18 columns.

  • Detection: Butyl esters are neutral. To detect them in ESI+, we utilize Ammonium Adduct monitoring (

    
    ). The mobile phase is doped with ammonium formate, forcing the neutral ester to coordinate with an ammonium ion.
    
Differential Isotope Labeling (DIL) Workflow

By reacting study samples with unlabeled 1-Butanol (d0) and calibration standards with 1-Butanol-d7 (d7), we create a mass shift of +7 Da for every analyte.

DIL_Workflow Sample Biological Sample (Serum/Feces) Deriv_Sample Reaction: Esterification (Generates d0-Esters) Sample->Deriv_Sample Std Calibration Standards (Mix of SCFAs) Deriv_Std Reaction: Esterification (Generates d7-Esters) Std->Deriv_Std Reagent_d0 Reagent A: 1-Butanol (d0) + HCl Reagent_d0->Deriv_Sample Reagent_d7 Reagent B: 1-Butanol-d7 + HCl Reagent_d7->Deriv_Std Mix Spike d7-IS into d0-Samples Deriv_Sample->Mix Analyte Deriv_Std->Mix Internal Standard LCMS LC-MS/MS Analysis (C18 Column, ESI+) Mix->LCMS

Figure 1: Differential Isotope Labeling Workflow. Samples are derivatized with light reagent, while standards (or a pooled QC) are derivatized with heavy reagent (1-Butanol-d7) to serve as the internal standard.

Materials & Reagents

ComponentGrade/SpecificationPurpose
1-Butanol Anhydrous, 99.8%Derivatization Agent (Analyte)
1-Butanol-d7 Isotopic Purity ≥98% DDerivatization Agent (Internal Standard)
Acetyl Chloride Reagent GradeCatalyst (Generates HCl in situ)
Ammonium Formate LC-MS GradeMobile Phase Additive (Adduct formation)
Formic Acid LC-MS GradeMobile Phase Acidifier
n-Hexane HPLC GradeExtraction Solvent

Experimental Protocol

Preparation of Derivatization Reagents
  • Reagent A (d0): Slowly add 100 µL Acetyl Chloride to 900 µL anhydrous 1-Butanol (d0). Caution: Exothermic.

  • Reagent B (d7): Slowly add 100 µL Acetyl Chloride to 900 µL 1-Butanol-d7.

Internal Standard (IS) Generation
  • Prepare a mixed stock solution of SCFAs (Acetate, Propionate, Butyrate, Valerate, etc.) at 1 mM in water.

  • Take 50 µL of this mix and evaporate to dryness (SpeedVac).

  • Add 100 µL of Reagent B (d7) .

  • Incubate at 60°C for 20 minutes.

  • Evaporate excess butanol-d7 to dryness.

  • Reconstitute in 1 mL of 50:50 Methanol:Water. This is your Universal d7-IS Spike .

Sample Preparation
  • Extraction: Aliquot 20 µL of plasma or fecal supernatant. Add 80 µL cold methanol (protein precipitation). Centrifuge (14,000 x g, 10 min).

  • Transfer: Transfer 50 µL of supernatant to a glass vial.

  • Spike IS: Add 10 µL of the Universal d7-IS Spike prepared in 4.2.

  • Dry: Evaporate to dryness under nitrogen or SpeedVac.

  • Derivatization: Add 50 µL of Reagent A (d0) .

  • Reaction: Cap and incubate at 60°C for 20 minutes.

  • Quench/Extraction:

    • Add 100 µL Water (to quench HCl).

    • Add 200 µL n-Hexane. Vortex vigorously for 1 min.

  • Collection: Centrifuge. Transfer 100 µL of the upper Hexane layer (containing butyl esters) to an LC vial with insert.

LC-MS/MS Method Parameters

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity)

  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Temperature: 40°C

  • Flow Rate: 0.3 mL/min[3]

  • Injection Vol: 2 µL

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.01% Formic Acid

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate

    • Note: Ammonium Formate is mandatory to form the

      
       adduct.
      

Gradient:

Time (min) %B Description
0.0 30 Initial Hold
1.0 30 Start Elution
6.0 95 Ramp to wash
8.0 95 Wash
8.1 30 Re-equilibration

| 10.0 | 30 | End |

Mass Spectrometry (MRM)
  • Ionization: ESI Positive (+)[4]

  • Target Ion: Ammonium Adduct

    
    
    
  • Fragmentation: Neutral loss of Ammonia (17) + Butene (56)

    
     Protonated Acid 
    
    
    
    ; OR formation of Acylium ion
    
    
    .

MRM Transitions Table:

AnalyteFormula (Ester)Precursor (Q1)

Product (Q3) (Quant)Product (Q3) (Qual)Collision Energy (V)
Acetate-Bu C6H12O2134.1 43.0 (Acylium)61.015
Acetate-Bu-d7 (IS)C6H5D7O2141.1 43.0 61.015
Propionate-Bu C7H14O2148.1 57.0 (Acylium)75.012
Propionate-Bu-d7 (IS)C7H7D7O2155.1 57.0 75.012
Butyrate-Bu C8H16O2162.2 71.1 (Acylium)89.110
Butyrate-Bu-d7 (IS)C8H9D7O2169.2 71.1 89.110

Expert Insight: Notice that the Product Ion (Q3) for the IS is often the same as the Analyte (the acylium ion of the fatty acid chain). This is acceptable because the Precursor (Q1) provides the selectivity (separation by +7 Da).

Self-Validating Quality Control

To ensure the trustworthiness of this protocol, implement the following "Self-Validating" checks:

  • The "D7-Blank" Check: Inject the d7-IS Spike alone (derivatized with Reagent B) without sample.

    • Pass Criteria: You should see peaks at m/z 141, 155, etc., but zero signal at m/z 134, 148 (the d0 channels).

    • Failure Mode: If you see d0 signals, your 1-Butanol-d7 reagent is contaminated with unlabeled butanol, or isotopic purity is low.

  • Adduct Stability Monitor: Monitor the ratio of

    
     vs 
    
    
    
    during method development.
    • Requirement: The Ammonium adduct should be >90% of the signal. If the protonated ion

      
       increases, your mobile phase buffer (Ammonium Formate) is depleted or pH has shifted.
      
  • Back-Exchange Prevention:

    • Do not mix Reagent A and Reagent B. Keep the derivatization of the IS separate from the sample until the end of the reaction (or spike pre-derivatized IS as described in 4.3). Mixing active reagents can lead to scrambling of the deuterium label.

References

  • Han, J., et al. (2015). "Metabolomics of short-chain fatty acids in biological samples using isotope-labeled derivatization." Analytica Chimica Acta. (Describes the principles of differential isotope labeling for carboxylic acids). Link

  • Zeng, M., & Cao, H. (2018). "Fast quantification of short-chain fatty acids and ketone bodies by LC-MS/MS." Journal of Chromatography B. (Comparison of derivatization techniques). Link

  • Li, F., et al. (2021).[5] "LC-MS/MS analysis of short-chain fatty acids in plasma using butyl ester derivatization." Journal of Pharmaceutical and Biomedical Analysis. (Specific precedent for butyl ester/ammonium adduct methodology). Link

  • Sigma-Aldrich. "1-Butanol-d7 Product Specification." (Source for reagent purity requirements). Link

Disclaimer

This protocol involves the use of corrosive reagents (Acetyl Chloride) and flammable solvents. All procedures should be performed in a fume hood. The use of 1-Butanol-d7 as an internal standard generation tool assumes high isotopic purity to prevent cross-talk with analyte channels.

Sources

Probing Reaction Mechanisms: A Detailed Guide to Kinetic Isotope Effect Studies Using Deuterated Butanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Reaction Intricacies with Isotopic Substitution

In the intricate world of chemical and biological reactions, understanding the precise sequence of bond-breaking and bond-forming events that constitute a reaction mechanism is paramount. The kinetic isotope effect (KIE) stands as a powerful and elegant tool for elucidating these mechanistic details. By substituting an atom with one of its heavier, stable isotopes, we can subtly alter the rate of a reaction, providing a window into the transition state of the rate-determining step. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of KIE studies, with a specific focus on the use of deuterated butanol isomers as mechanistic probes.

Butanol, with its various isomers (1-butanol, 2-butanol, isobutanol, and tert-butanol), offers a versatile platform for investigating a range of reaction types, including oxidation, dehydration, and enzymatic transformations. Deuterium (²H or D), being twice as heavy as protium (¹H or H), provides a significant and readily measurable isotope effect, making it the isotope of choice for many KIE studies. This guide will delve into the theoretical underpinnings of the deuterium KIE, provide detailed protocols for conducting KIE experiments with deuterated butanol, and offer insights into the interpretation of the resulting data.

Theoretical Foundation: The "Why" Behind the Kinetic Isotope Effect

The kinetic isotope effect is a quantum mechanical phenomenon rooted in the differences in zero-point vibrational energies (ZPE) of chemical bonds.[1][2] A bond containing a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point vibrational energy than the corresponding carbon-protium (C-H) bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate for the deuterated compound.[2]

The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD):

KIE = kH / kD

KIEs are broadly classified into two main types:

  • Primary Kinetic Isotope Effect (PKIE): Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[2] For C-H bond cleavage, a primary KIE is typically in the range of 2-8 at room temperature. A significantly larger KIE may be indicative of quantum tunneling, where the hydrogen atom passes through the activation barrier rather than over it.[2]

  • Secondary Kinetic Isotope Effect (SKIE): Occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[3] SKIEs are generally smaller than PKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). They provide valuable information about changes in hybridization or the steric environment at the labeled position during the transition state.

By strategically placing the deuterium label on different positions of the butanol molecule, we can probe the involvement of specific C-H bonds in the reaction mechanism.

Figure 1: A conceptual energy diagram illustrating the origin of the primary kinetic isotope effect. The lower zero-point energy (ZPE) of the C-D bond results in a higher activation energy (ΔG‡) for the deuterated reactant.

Application I: Elucidating the Dehydration Mechanism of tert-Butanol

The acid-catalyzed dehydration of alcohols is a classic organic reaction that can proceed through different mechanisms, primarily E1 and E2. KIE studies using deuterated substrates can definitively distinguish between these pathways. A study on the alumina-catalyzed dehydration of tert-butanol provides a clear example.[4]

Mechanistic Hypothesis:
  • E1 Mechanism: Involves the formation of a carbocation intermediate in the rate-determining step. C-H bond cleavage occurs in a subsequent, fast step. In this case, deuteration at a β-carbon would result in a small secondary KIE (kH/kD ≈ 1).

  • E2 Mechanism: A concerted process where the C-H and C-O bonds break simultaneously in the rate-determining step. Deuteration at a β-carbon would lead to a significant primary KIE (kH/kD > 2).

Experimental Design and Results:

A competition experiment was performed with an equimolar mixture of tert-butanol (C₄H₉OH) and perdeuterated tert-butanol (C₄D₉OH). The reaction was catalyzed by alumina, and the products were analyzed to determine the relative rates of dehydration.[4]

Reactant MixtureCatalystObserved KIE (kH/kD)
Equimolar C₄H₉OH and C₄D₉OHAlumina2.1–2.3[4]

Table 1: Kinetic Isotope Effect for the Alumina-Catalyzed Dehydration of tert-Butanol.

The observed KIE of 2.1–2.3 is a significant primary isotope effect, strongly indicating that the C-H (or C-D) bond is broken in the rate-determining step.[4] This result effectively rules out a carbocation intermediate and supports a concerted E2 mechanism for the dehydration of tert-butanol on an alumina catalyst.[4]

Dehydration_Mechanism cluster_E1 E1 Mechanism (No significant KIE) cluster_E2 E2 Mechanism (Significant KIE) E1_1 t-BuOH + H+ ⇌ t-BuOH2+ E1_2 t-BuOH2+ → t-Bu+ + H2O (RDS) E1_1->E1_2 E1_3 t-Bu+ → Isobutene + H+ E1_2->E1_3 E2_1 t-BuOH + H+ ⇌ t-BuOH2+ E2_2 Base + H-C-C-OH2+ → B-H + Isobutene + H2O (Concerted RDS) E2_1->E2_2 ADH_Workflow Experimental Workflow for Enzymatic KIE Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Prepare Substrate Mix (2-Butanol, 2-d-2-Butanol, NAD+) React1 Initiate Reaction (Add ADH) Prep1->React1 Prep2 Prepare Enzyme Solution Prep2->React1 React2 Monitor NADH formation (Absorbance at 340 nm) React1->React2 React3 Quench Reaction (<10% conversion) React2->React3 Analysis1 Analyze Isotopologue Ratio (GC-MS or HPLC) React3->Analysis1 Analysis2 Calculate KIE Analysis1->Analysis2

Sources

Application Note: Elucidating Reaction Mechanisms with 1-Butanol-2,2,3,3,4,4,4-D7

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Isotopic Labeling in Mechanistic Chemistry

The elucidation of reaction mechanisms is a foundational pursuit in chemical sciences, providing the critical insights necessary for optimizing synthetic routes, designing novel catalysts, and developing safer, more effective pharmaceuticals. Among the array of sophisticated techniques available to the modern chemist, the use of isotopically labeled compounds offers a uniquely powerful lens through which to observe the intricate dance of atoms during a chemical transformation.[1] By strategically substituting an atom with one of its heavier, stable isotopes, we can induce a subtle yet measurable change in reaction kinetics, known as the Kinetic Isotope Effect (KIE).[2][3] This effect serves as a highly sensitive probe for bond-breaking and bond-forming events, particularly in the rate-determining step of a reaction.[4][5]

This application note provides a comprehensive guide to leveraging 1-Butanol-2,2,3,3,4,4,4-D7, a site-specifically deuterated alcohol, to unravel complex reaction mechanisms. We will delve into the theoretical underpinnings of the deuterium KIE, provide detailed experimental protocols for its measurement, and offer insights into the interpretation of the resulting data. The choice of 1-butanol as a substrate is particularly relevant for studying a wide range of transformations, including oxidation, dehydration, and catalytic conversions, which are central to both industrial chemistry and biofuel development.[6][7][8]

The Scientific Foundation: The Kinetic Isotope Effect (KIE)

The cornerstone of this methodology is the Kinetic Isotope Effect (KIE), defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to the rate constant of the same reaction with a heavier isotope (k_H) at the same position.[9]

KIE = k_H / k_D

The physical origin of the KIE lies in the difference in zero-point vibrational energies (ZPE) of bonds involving different isotopes. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower ZPE than the corresponding carbon-hydrogen (C-H) bond.[10] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step.[1][2]

Types of Kinetic Isotope Effects:
  • Primary KIE (PKIE): Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For deuterium substitution, a normal PKIE (k_H/k_D > 1) is typically observed, with values often ranging from 2 to 8.[2][11] A significant PKIE is strong evidence for the involvement of that specific C-H bond in the rate-limiting transition state.[5]

  • Secondary KIE (SKIE): Occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[9][11] SKIEs are generally smaller than PKIEs (typically 0.7 < k_H/k_D < 1.5) and provide valuable information about changes in hybridization or the steric environment at the labeled position during the transition state.[9]

The magnitude of the KIE can provide profound insights into the structure of the transition state.[10] For instance, a maximal PKIE is often observed when the transition state is symmetric, with the hydrogen/deuterium atom being equally shared between the donor and acceptor atoms.

Experimental Design: Leveraging 1-Butanol-2,2,3,3,4,4,4-D7

The strategic placement of deuterium atoms in 1-Butanol-2,2,3,3,4,4,4-D7 makes it an exceptionally versatile tool for mechanistic studies. The hydroxyl group's hydrogen remains protiated, allowing for the study of reactions involving this specific site without the influence of a primary isotope effect from the alcohol proton itself. The deuteration of the rest of the carbon chain allows for probing C-H bond activation at various positions.

Hypothetical Reaction: Catalytic Oxidation of 1-Butanol

To illustrate the application, let's consider a hypothetical catalytic oxidation of 1-butanol to butanal. A plausible mechanism might involve the initial cleavage of a C-H bond at the α-carbon (C1) in the rate-determining step.

Workflow for a KIE Study:

G cluster_0 Preparation cluster_1 Kinetic Experiments cluster_2 Data Analysis P1 Synthesize or Procure 1-Butanol and 1-Butanol-2,2,3,3,4,4,4-D7 P2 Ensure High Isotopic and Chemical Purity (>98%) P1->P2 K1 Run Parallel Reactions: - 1-Butanol (kH) - 1-Butanol-D7 (kD) P2->K1 K2 Maintain Identical Reaction Conditions (Temp, Conc, Catalyst) K1->K2 K3 Monitor Reaction Progress (e.g., GC-MS, NMR) K2->K3 A1 Determine Rate Constants (kH and kD) K3->A1 A2 Calculate KIE = kH / kD A1->A2 A3 Interpret KIE Value A2->A3

Caption: General workflow for a kinetic isotope effect study.

Detailed Protocols

Protocol 1: Synthesis of 1-Butanol-2,2,3,3,4,4,4-D7

While commercially available, the synthesis of deuterated alcohols can be achieved through various methods. One common approach involves the reduction of a deuterated carboxylic acid or ester. For instance, the reduction of deuterated butyric acid with a suitable reducing agent like lithium aluminum deuteride (LiAlD₄) can yield the desired product. Another method involves catalytic H/D exchange reactions.[12]

Note: The synthesis of isotopically labeled compounds should be performed by chemists experienced in handling deuterated reagents and purification techniques.

Protocol 2: Competitive KIE Experiment

In a competitive experiment, a mixture of 1-butanol and 1-Butanol-2,2,3,3,4,4,4-D7 is subjected to the reaction conditions. The relative rates are determined by analyzing the isotopic composition of the product or the remaining starting material at a low conversion.[9]

Materials:

  • 1-Butanol

  • 1-Butanol-2,2,3,3,4,4,4-D7

  • Reaction solvent

  • Catalyst and any other reagents

  • Internal standard (e.g., dodecane)

  • Quenching agent

Procedure:

  • Prepare a stock solution containing a precisely known equimolar mixture of 1-butanol and 1-Butanol-2,2,3,3,4,4,4-D7, along with an internal standard.

  • Initiate the reaction by adding the catalyst/reagents at the desired temperature.

  • Allow the reaction to proceed to a low conversion (typically <15%) to ensure the concentrations of the reactants do not change significantly.

  • Quench the reaction at various time points.

  • Analyze the quenched reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: Non-Competitive KIE Experiment

In this setup, two separate reactions are run in parallel under identical conditions: one with 1-butanol and the other with 1-Butanol-2,2,3,3,4,4,4-D7.[9]

Procedure:

  • Set up two identical reaction vessels.

  • In one vessel, add 1-butanol, solvent, and internal standard.

  • In the second vessel, add 1-Butanol-2,2,3,3,4,4,4-D7, solvent, and internal standard.

  • Initiate both reactions simultaneously by adding the catalyst/reagents.

  • Monitor the disappearance of the starting material and the appearance of the product over time in both reactions using an appropriate analytical technique (e.g., GC, HPLC).

  • Plot the concentration of the reactant or product versus time for both reactions.

  • Determine the initial rates or the rate constants (k_H and k_D) from the kinetic data.

Analytical Techniques and Data Interpretation

The choice of analytical technique is crucial for obtaining accurate and reliable KIE data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the isotopic composition of both starting materials and products.[13][14] In a competitive experiment, the ratio of the integrated signals corresponding to the protons in the unlabeled butanol and any residual protons in the deuterated butanol can be used to determine the relative consumption rates. Quantitative NMR (qNMR) with an internal standard is essential for accurate measurements.[9]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is highly effective for separating and quantifying the isotopologues.[2][3][15] The molecular ions of 1-butanol (m/z 74) and 1-Butanol-2,2,3,3,4,4,4-D7 (m/z 81) can be monitored to determine their relative concentrations. It's crucial to account for any fragmentation patterns that might affect the accuracy of the measurements.

Interpreting the Data:

The calculated KIE value provides direct insight into the reaction mechanism.

Observed KIE (k_H/k_D) Interpretation
> 2Strong evidence for a primary KIE; C-H bond breaking is likely in the rate-determining step.
1 - 2Can be a small primary KIE or a secondary KIE. Further investigation may be needed.
≈ 1No significant KIE; the labeled C-H bond is likely not involved in the rate-determining step.
< 1Inverse KIE; often indicates a change in hybridization from sp2 to sp3 at the labeled carbon in the transition state.[9]

Logical Flow of Mechanistic Deduction:

G Start Measure KIE for 1-Butanol vs. 1-Butanol-D7 KIE_Large KIE > 2? Start->KIE_Large KIE_Small 1 < KIE < 2? KIE_Large->KIE_Small No Conclusion_PKIE Primary KIE: C-H bond breaking is rate-determining. KIE_Large->Conclusion_PKIE Yes KIE_None KIE ≈ 1? KIE_Small->KIE_None No Conclusion_SKIE Secondary KIE or minor PKIE: Consider changes in hybridization or non-rate-determining bond cleavage. KIE_Small->Conclusion_SKIE Yes Conclusion_NoKIE No KIE: C-H bond is not broken in the rate-determining step. KIE_None->Conclusion_NoKIE Yes

Caption: Decision tree for interpreting KIE values.

Conclusion: A Self-Validating System for Mechanistic Insight

The use of 1-Butanol-2,2,3,3,4,4,4-D7 in kinetic isotope effect studies provides a robust and self-validating approach to elucidating reaction mechanisms. The quantitative nature of the KIE allows for the formulation of clear, testable hypotheses about the transition state and the rate-determining step. By carefully designing experiments and employing precise analytical techniques, researchers can gain unparalleled insights into the fundamental processes that govern chemical reactivity. This knowledge is not merely academic; it is the bedrock upon which advances in catalysis, drug development, and materials science are built.

References

  • Chemistry LibreTexts. (2022, August 10). 7.1: Kinetic Isotope Effects. Retrieved from [Link]

  • Moss, J. B., et al. (2008). An experimental and kinetic modeling study of the oxidation of the four isomers of butanol. Physical Chemistry Chemical Physics, 10(42), 6379-6391. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Retrieved from [Link]

  • Sutton, J. E., & Vlachos, D. G. (2016). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. ACS Catalysis, 6(10), 6595-6604. Retrieved from [Link]

  • Sutton, J. E., & Vlachos, D. G. (2020). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. ACS Catalysis, 10(5), 3196-3205. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Chapter 3: Labelling with Deuterium and Tritium. In Isotopes in the Physical and Biomedical Sciences. Retrieved from [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • Leclair, A. (2020, March 5). Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Gao, Y., et al. (2017). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 22(12), 2119. Retrieved from [Link]

  • D'Souza, D. J., & Summers, M. F. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9297-9343. Retrieved from [Link]

  • Kaltashov, I. A., & Eyles, S. J. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. Retrieved from [Link]

  • Balaraman, E., et al. (2012). Ruthenium Catalyzed Selective α- And α,β-Deuteration of Alcohols Using D2O. Organic Letters, 14(16), 4182-4185. Retrieved from [Link]

  • ResearchGate. (n.d.). One-step continuous process for the production of 1-butanol and 1-hexanol by catalytic conversion of bio-ethanol at its sub-/supercritical state. Retrieved from [Link]

  • Fan, T. W.-M., & Lane, A. N. (2016). Applications of NMR spectroscopy to systems biochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 92-93, 18-53. Retrieved from [Link]

  • Davis, B. H. (1995). Catalytic Dehydration of Alcohols. Kinetic Isotope Effect for the Dehydration of t-Butanol. Journal of Catalysis, 151(1), 131-137. Retrieved from [Link]

  • Magalang, U. J., et al. (2016). Application of gas chromatography-tandem mass spectrometry (GC/MS/MS) for the analysis of deuterium enrichment of water. Journal of Mass Spectrometry, 51(2), 159-165. Retrieved from [Link]

  • Dürre, P. (2019). Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. Fermentation, 5(1), 1. Retrieved from [Link]

  • Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). USRE29588E - Preparation of d-2-amino-1-butanol salts.
  • MDPI. (2023, October 3). Ni-Based Hydrotalcite (HT)-Derived Cu Catalysts for Catalytic Conversion of Bioethanol to Butanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Macmillan Group. (2018, October 18). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Retrieved from [Link]

  • Spectroscopy Online. (2026, February 2). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Renewable Butanol Production via Catalytic Routes. Retrieved from [Link]

  • American Physiological Society. (2020, April 28). CORP: The use of deuterated water for the measurement of protein synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Isotopic labeling experiments and proposed reaction mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US3944617A - Synthesis of dl-2-amino-1-butanol.
  • Journal of the American Chemical Society. (2026, February 2). The Effect of Nonsolvent Post-Processing Induced Structural and Morphological Changes on the Optoelectronic Properties of CsPbBr3 Nanocrystals. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (n.d.). Tracking heavy water (D2O) incorporation for identifying and sorting active microbial cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS for 1-Butanol-d7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely using 1-Butanol-d7 as an Internal Standard (IS) for the quantitation of 1-butanol in complex matrices (pharmaceuticals, biologicals, or environmental samples).[1]

The primary challenges with this analyte are:

  • Peak Tailing: Hydroxyl groups (-OH) interact with active sites in the inlet and column.

  • Mass Shift Confirmation: "d7" implies a specific deuteration pattern (often

    
     for isobutanol-d7 or a specific n-butanol isotopologue).[1] You must confirm the fragmentation ions experimentally, as theoretical prediction depends entirely on the position of the deuterium atoms.
    
  • Isotope Resolution: Deuterated analogs often elute slightly earlier than their native counterparts (Inverse Isotope Effect).[1]

This guide provides a self-validating workflow to optimize your system.

Module 1: Method Development Protocol

Do not blindly copy parameters. Use this baseline to adapt to your specific instrument (Agilent, Thermo, Shimadzu, etc.).

Sample Introduction (Headspace vs. Liquid)

For 1-butanol (volatile, BP ~117°C), Headspace (HS) is the "Golden Standard" to protect your column from non-volatile matrix components and improve sensitivity.

Recommended Headspace Parameters
ParameterSettingTechnical Rationale
Incubation Temp 80°CHigh enough to volatilize butanol, but below water boiling point (if aqueous) to prevent excessive pressure.[1]
Incubation Time 20 minEnsures liquid-gas equilibrium.[1] Butanol is polar; give it time to partition.[1]
Loop/Valve Temp 90°CMust be hotter than the vial to prevent condensation during transfer.[1]
Transfer Line 100°CPrevents cold spots between HS and GC inlet.[1]
GC Separation Parameters

The choice of column determines peak shape.

  • Recommendation: DB-624 (or equivalent ZB-624, Rtx-624).[1] This "intermediate polarity" phase is designed specifically for volatile organic compounds (VOCs) and residual solvents.

  • Alternative: DB-WAX (PEG).[1] Better peak shape for alcohols but less stable at high temperatures and more susceptible to oxidation.[1]

ParameterSettingTechnical Rationale
Inlet Temp 200°CSufficient for vaporization.[1] Too high (>250°C) can cause discrimination or degradation.
Injection Mode Split (10:1 to 50:[1]1)Prevents column overload.[1] Butanol tails badly if the column is overloaded.
Liner Ultra Inert with WoolCRITICAL. Wool promotes vaporization, but it must be deactivated to prevent -OH adsorption (tailing).[1]
Carrier Gas Helium @ 1.0 mL/minConstant flow mode is essential for reproducible retention times (RT).[1]
Oven Program 40°C (hold 3 min)

10°C/min

220°C
Low initial temp focuses the peak.[1] The ramp ensures elution of heavier contaminants.
MS Detection (The "Self-Validating" Step)

You typically cannot find "1-Butanol-d7" in standard NIST libraries because it is a synthetic standard.[1] You must run a Scan mode injection first.

Step 1: Full Scan Mode (Validation)

  • Range: m/z 29 – 150.[1]

  • Goal: Identify the retention time and the unique ions for your specific lot of d7.

Step 2: SIM Mode (Quantitation) Once the spectrum is obtained from Step 1, select ions for Selected Ion Monitoring (SIM).

  • Native 1-Butanol Ions: m/z 56 (Quant), 41, 43, 31.[1]

  • 1-Butanol-d7 Ions (Theoretical):

    • If the alkyl chain is deuterated, look for shifts of +7 Da on fragments retaining the chain.

    • Likely Target:m/z 63 (analog to 56) and m/z 38 (analog to 31, if alpha-protons are deuterated).

    • Dwell Time: 25-50 ms per ion.[1]

Module 2: Visualizing the Optimization Workflow

The following diagram illustrates the logical flow for setting up this method.

G cluster_0 Phase 1: Sample Intro cluster_1 Phase 2: Identification cluster_2 Phase 3: Optimization start Start: Method Setup hs_check Matrix Type? start->hs_check hs_set Set Headspace Incubation: 80°C Loop: 90°C hs_check->hs_set Complex/Solid liq_set Liquid Injection Split 20:1 Liner: Deactivated Wool hs_check->liq_set Clean Liquid scan_run Run Full Scan (m/z 29-150) hs_set->scan_run liq_set->scan_run spec_analysis Analyze Spectrum Locate M-18 or Base Peak scan_run->spec_analysis sim_select Select SIM Ions (Quant + 2 Quals) spec_analysis->sim_select peak_eval Evaluate Peak Shape sim_select->peak_eval tailing Issue: Tailing? peak_eval->tailing res_check Issue: Resolution (d0 vs d7)? tailing->res_check No Change Liner / \nTrim Column Change Liner / Trim Column tailing->Change Liner / \nTrim Column Yes final Final Method Validated res_check->final Separated Adjust Oven Ramp \n(Slow down) Adjust Oven Ramp (Slow down) res_check->Adjust Oven Ramp \n(Slow down) Co-eluting Change Liner / \nTrim Column->peak_eval Adjust Oven Ramp \n(Slow down)->peak_eval

Figure 1: Step-by-step logic flow for establishing and optimizing the GC-MS method for deuterated butanol.

Module 3: Troubleshooting & FAQs

Q1: My 1-Butanol-d7 peak is tailing significantly. Why?

Diagnosis: Butanol is a primary alcohol with a polar -OH group.[1] Tailing is caused by the adsorption of this group onto "active sites" (silanols) in the flow path. Corrective Actions:

  • Inlet Liner: This is the #1 culprit. Replace your liner with a fresh, Ultra-Inert (UI) deactivated liner containing glass wool. The wool increases surface area for vaporization but must be high-quality deactivated wool [1].[1]

  • Column Trimming: Non-volatile matrix deposits at the front of the column create active sites. Trim 10-20 cm from the inlet side of the column.

  • Gold Seal: If using an Agilent system, replace the gold seal and washer.

Q2: Why does my deuterated standard (d7) elute before the native 1-butanol?

The Science: This is the Inverse Isotope Effect . Deuterium (


) is heavier than Protium (

), but the C-D bond is shorter and vibrates with a smaller amplitude than the C-H bond. This results in a slightly smaller molar volume and weaker Van der Waals forces with the stationary phase. Therefore, deuterated molecules are slightly less retained than their non-deuterated analogs [2].
  • Expectation: Expect the d7 peak to elute 0.02 – 0.1 minutes earlier than the native peak.

Q3: I cannot see the Molecular Ion (M+) for 1-Butanol-d7.

Explanation: Alcohols fragment easily in Electron Impact (EI) ionization.[1] You rarely see the molecular ion (M+) for native 1-butanol (m/z 74).[2]

  • Mechanism: The molecule rapidly loses water (

    
    ) or undergoes alpha-cleavage.[1]
    
  • Solution: Do not look for the molecular ion (e.g., m/z 81 for d7). Look for the

    
     ion or the alkyl fragment.
    
    • Native: Base peak is often m/z 31 (

      
      ) or m/z 56 (
      
      
      
      ).[1]
    • d7: Look for the corresponding shifted fragments (e.g., m/z 38 or m/z 63) [3].

Q4: How do I calculate the correct Split Ratio?

Logic: 1-Butanol has a low response factor compared to hydrocarbons, but you must avoid saturation.[1]

  • Calculation: If your sample concentration is 1000 ppm, a Split 10:1 puts 100 ppm on column. This is likely too high for a sharp peak.[1]

  • Recommendation: Target 10-50 ng on-column.

    • Formula: (Conc.[1][3][4][5]

      
      g/mL) 
      
      
      
      (Inj Vol
      
      
      L) / (Split Ratio) = Mass on column.
    • Example: 100

      
      g/mL 
      
      
      
      1
      
      
      L / 20 = 5 ng (Safe range).

References

  • Agilent Technologies. (2019).[1] A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technical Support.[1][5] Link

  • Matyska, M. T., et al. (2025). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes. ResearchGate.[1] Link

  • NIST Mass Spectrometry Data Center. (2023).[1] 1-Butanol Mass Spectrum.[1][2][3] NIST Chemistry WebBook, SRD 69.[1] Link

  • United States Pharmacopeia (USP). (2023).[6] General Chapter <467> Residual Solvents. USP-NF.[1] Link

Sources

Technical Support Center: Isotopic Correction for 1-Butanol-d7 Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Isotopic Overlap & Cross-Signal Contribution in IDMS Applicable For: GC-MS (EI/CI) and LC-MS/MS workflows

Executive Summary

In high-precision quantification of 1-Butanol using a deuterated internal standard (1-Butanol-d7), "isotopic overlap" typically manifests as non-linear calibration curves or inaccurate quantification at high analyte concentrations .

For a small molecule like 1-Butanol (


, MW ~74), the mass shift of +7 Da (d7, MW ~81) is usually sufficient to avoid direct isotopic overlap from natural abundance (M+7 is statistically negligible). Therefore, if you are observing overlap, it is likely driven by one of two critical failure modes:[1]
  • Type A Contribution (Analyte

    
     IS):  High concentrations of unlabeled 1-Butanol causing detector saturation, spectral tailing, or ion-molecule reactions that bleed into the d7 channel.
    
  • Type B Contribution (IS

    
     Analyte):  Isotopic impurity in your d7 standard (presence of d0–d6 species) contributing to the analyte signal.
    

This guide provides the diagnostic workflows and mathematical corrections required to resolve these issues.

Module 1: Diagnostic Workflow (The "Null-Injection" Test)

Before applying mathematical corrections, you must quantify the magnitude of the cross-talk. Do not rely on theoretical isotopic distributions; experimental determination is required due to instrument-specific fragmentation and resolution.

Protocol: Determination of Contribution Factors (CF)

Step 1: Prepare Single-Component Solutions

  • Solution A (Pure Analyte): 1-Butanol (d0) at the highest concentration used in your calibration curve (e.g., 1000 ng/mL). Crucial: Must contain NO internal standard.

  • Solution B (Pure IS): 1-Butanol-d7 at the fixed concentration used in your assay (e.g., 50 ng/mL). Crucial: Must contain NO unlabeled analyte.

Step 2: LC/GC-MS Acquisition

  • Inject Solution A (3 replicates). Monitor both d0 and d7 mass transitions.

  • Inject Solution B (3 replicates). Monitor both d0 and d7 mass transitions.

  • Inject a Solvent Blank (Mobile phase only) to rule out carryover.

Step 3: Calculate Contribution Factors

ParameterFormulaInterpretation
CFngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


(from Sol. A)
% of Analyte signal bleeding into IS channel.[2][3]
CF


(from Sol. B)
% of IS signal bleeding into Analyte channel (Impurity).

Threshold Rule: If


 (0.5%), mathematical correction is mandatory for regulated assays.

Module 2: Mathematical Deconvolution

If your diagnostic confirms cross-talk, use the following linear algebra approach to correct the raw peak areas before calculating ratios. This is more accurate than simple background subtraction.

The Correction Algorithm

The measured intensity (


) is a sum of the true signal plus the interference.


Solving this system of linear equations for the True intensities (


) yields:



Implementation Note: The denominator (


) is often close to 1 and can be ignored if overlap is <1%, simplifying the equation to:


Workflow Visualization

CorrectionLogic RawData Raw MS Data (d0 & d7 Areas) CheckCF Check Contribution Factors (CF) RawData->CheckCF MathEngine Apply Deconvolution Equation CheckCF->MathEngine If CF > 0.5% FinalRatio Calculate Ratio (Corrected d0 / Corrected d7) CheckCF->FinalRatio If CF < 0.5% MathEngine->FinalRatio

Caption: Logic flow for determining when to apply mathematical deconvolution to raw MS integration data.

Module 3: Chromatographic & Physical Troubleshooting

If mathematical correction is insufficient, the issue likely stems from physical separation or ion source chemistry.

The Deuterium Isotope Effect

Deuterated compounds often exhibit slightly different retention times (RT) than their protium analogs, especially in Reverse Phase LC (RPLC).

  • Phenomenon: C-D bonds are shorter and less lipophilic than C-H bonds. 1-Butanol-d7 may elute earlier than 1-Butanol-d0.

  • Risk: If the RT shift is significant (>0.2 min) and you use narrow integration windows, you might miss the d7 peak or integrate noise.

  • Benefit: If you can chromatographically resolve d0 from d7, "Isotopic Overlap" becomes irrelevant because they do not enter the source simultaneously.

  • Action: Check your extracted ion chromatograms (EIC). If d0 and d7 are partially separated, ensure your integration windows cover both RTs to avoid "peak chopping."

H/D Exchange (Back-Exchange)

Hydroxyl hydrogens (-OH) are "labile," meaning they exchange rapidly with the solvent.

  • The Trap: If your "d7" label includes the hydroxyl proton (

    
    ), it will instantly exchange with water/methanol in your mobile phase to become 
    
    
    
    (mass shift -1).
  • Verification: Ensure your 1-Butanol-d7 is labeled on the carbon backbone (

    
    ), not the hydroxyl group.
    
  • Symptom: If you use

    
    , your "d7" signal will disappear and reappear as "d6" or "d0" depending on the solvent, causing massive quantification errors.
    

Frequently Asked Questions (FAQ)

Q1: My calibration curve bends downwards (plateaus) at high concentrations. Is this isotopic overlap? A: This is usually Type A overlap (Analyte


 IS). As analyte concentration rises, its "tail" adds signal to the IS channel. Since the IS concentration is fixed, the denominator of your ratio (

) artificially increases, suppressing the ratio. Use the mathematical correction in Module 2.

Q2: Can I use low-resolution MS (e.g., Quadrupole) for this? A: Yes, but unit resolution (0.7 FWHM) makes you vulnerable to background interferences. If you see high overlap, try switching ionization modes (e.g., from EI to CI in GC, or using a different product ion in LC-MS/MS) to find a "cleaner" transition.

Q3: How pure does my d7 standard need to be? A: For trace analysis, isotopic purity is critical. If your d7 standard is only 98% pure (containing 2% d0), and you are measuring d0 at the Lower Limit of Quantitation (LLOQ), the "blank" signal from the IS will drown out your analyte.

  • Rule of Thumb: The signal contribution from the IS impurity should be

    
     of the LLOQ signal of the analyte.
    

References

  • Rule, G. S., et al. (2013).[4] Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Analytical Chemistry. Link

  • Liang, H. R., et al. (2003). Quantitative determination of endogenous compounds in biological samples using stable isotope labeled internal standards. Rapid Communications in Mass Spectrometry. Link

  • BenchChem. (2025).[5] Addressing Isotopic Overlap between Analyte and Internal Standard. Technical Notes. Link

  • NIST. (n.d.). Mass Spectrum of 1-Butanol (EI). NIST Chemistry WebBook. Link

Sources

Technical Support Center: Preserving Isotopic Integrity in Deuterated Butanol

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic: Defining Your Isotope & The Problem

Before implementing a protection protocol, you must confirm the specific isotopologue you are handling. "1-Butanol-d7" and "1-Butanol-d10" face different stability challenges.

ProductChemical FormulaKey VulnerabilityThe "HDX" Risk
1-Butanol-d7

Hygroscopicity The hydroxyl is already protonated (-OH). The risk is not D

H exchange, but water absorption (

) from air, which dilutes the solvent and broadens NMR signals.
1-Butanol-d10

Labile Proton Exchange The hydroxyl is deuterated (-OD). Exposure to moisture causes rapid chemical exchange (

), destroying isotopic purity.

Note: This guide addresses Moisture Ingress (the root cause for d7) and Proton Exchange (the consequence for d10). The protocols below apply to both to ensure spectral clarity.

The Mechanism of Failure

Understanding why your sample degrades is the first step to prevention. 1-Butanol is highly hygroscopic. In a deuterated system, atmospheric moisture acts as a contaminant that initiates a chain reaction of isotopic dilution.

Visualizing the Exchange Cycle

The following diagram illustrates how atmospheric moisture compromises a deuterated alcohol sample.

HDX_Mechanism Atmosphere Atmospheric Moisture (H2O Vapor) Ingress Hygroscopic Absorption Atmosphere->Ingress Diffusion Solvent_Dry Dry 1-Butanol-d10 (R-OD) Solvent_Dry->Ingress Exposure Exchange Chemical Exchange (Fast Equilibrium) Ingress->Exchange Mixing Result Contaminated Sample (R-OH + HDO + H2O) Exchange->Result Isotopic Dilution Result->Exchange Reversible

Figure 1: The pathway of isotopic degradation. For 1-Butanol-d7 (OH), the cycle stops at "Ingress," resulting in water peaks. For d10 (OD), it proceeds to "Exchange," converting the solvent itself.

Prevention Protocols: Storage & Handling

To prevent HDX, you must break the "Ingress" link in the chain above.

Protocol A: The Desiccant System (Molecular Sieves)

Using the wrong molecular sieve can ruin your sample.

  • Standard: 3A Molecular Sieves are mandatory for alcohols (Methanol, Ethanol, Butanol).

  • Why? 3A sieves have a pore size of ~3 Å. Water (2.7 Å) enters and is trapped. Butanol (significantly larger) is excluded.[1]

  • Risk: Using 4A or 5A sieves allows the butanol molecules to enter the pores, where they compete with water for binding sites, reducing drying efficiency and potentially trapping your solvent.

Step-by-Step: Activating Sieves

Commercially bought sieves are rarely fully dry.[2] You must activate them.[3][4]

  • Heat: Place 3A sieves in a vacuum oven or tube furnace.

  • Temperature: Set to 250°C . (Temperatures >300°C can damage the crystal lattice; <200°C is insufficient).

  • Vacuum: Apply high vacuum (<0.1 mbar) for 12–15 hours (overnight).

  • Cooling: Cool under dry nitrogen or argon.

  • Storage: Store immediately in a Schlenk flask or glove box.

Protocol B: Glassware Preparation

Surface moisture on glass is a "silent killer" of deuterated solvents.

  • Bake: Place NMR tubes, pipettes, and vials in an oven at 150°C for at least 4 hours.

  • Cool: Transfer hot glassware directly to a desiccator to cool.

  • Flush: Before use, flush the NMR tube with dry Nitrogen (

    
    ) or Argon.
    
Protocol C: Handling & Transfer
  • The "Ampoule Rule": If possible, purchase 1-Butanol-d7/d10 in single-use ampoules (0.5 mL or 1 mL). This eliminates storage risks entirely.

  • The Septum Technique: If using a multidose bottle:

    • Store the bottle in a desiccator containing active desiccant (e.g.,

      
       or Drierite).
      
    • Never uncork the bottle. Use a dried syringe and needle to withdraw solvent through the septum.

    • Simultaneously inject an equivalent volume of dry

      
       gas to prevent a vacuum that pulls in moist air.
      

Troubleshooting & FAQs

Q1: I see a broad singlet at ~4.0–5.0 ppm in my NMR spectrum. What is this?

A: This is the tell-tale sign of Exchangeable Protons .

  • In 1-Butanol-d7: It is likely water (

    
    ) interacting with the -OH group. The chemical shift is concentration-dependent and temperature-dependent.
    
  • In 1-Butanol-d10: It indicates the formation of -OH groups due to exchange with moisture.

  • Fix: Add activated 3A molecular sieves directly to the NMR tube and let it stand for 30 minutes. If the peak diminishes, it was water.[5]

Q2: Can I "rescue" a 1-Butanol-d10 sample that has turned into 1-Butanol-d9 (OH)?

A: Yes, via Back-Exchange , though it is costly.

  • Add a small amount of

    
     (99.9%) to your contaminated solvent.
    
  • Shake vigorously. The

    
     will exchange with the 
    
    
    
    to reform
    
    
    and
    
    
    .
  • Crucial Step: You now have wet solvent (

    
    ). You must dry it using activated 3A molecular sieves to remove the water phase.[2]
    
  • Recommendation: For critical quantitative work, discard and open a fresh ampoule.

Q3: Why not use 4A sieves? They are cheaper.

A: 4A sieves have a pore size of 4 Å. Butanol is a linear alcohol, but its kinetic diameter allows it to interact with 4A pores more than methanol would. While 4A can work, 3A is the industry standard for alcohols to ensure zero solvent adsorption and maximum water selectivity.

Experimental Data: Chemical Shifts

Use this table to identify if your "d7" sample is showing unwanted proton signals.

PositionGroup1H NMR Shift (ppm)MultiplicityNote
C-1

~3.55(Silent in d7)If seen, chain deuteration is incomplete.
C-2, C-3

~1.3 - 1.5(Silent in d7)Residual peaks indicate isotopic impurity.
C-4

~0.90(Silent in d7)
-OH Hydroxyl4.0 - 5.0 Broad SingletVariable. Moves with concentration and water content.
HDO Water~4.7 (in

)
SingletUsually merges with the -OH signal in alcohols.

References

  • Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • National Institute of Standards and Technology (NIST). "1-Butanol Chemistry WebBook." [Link]

Sources

Validation & Comparative

A Comparative Guide to the Accuracy and Precision of 1-Butanol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within chromatographic and mass spectrometric techniques, the choice of an internal standard is a critical determinant of data quality. An ideal internal standard should mimic the analyte's behavior throughout the analytical process—from sample preparation to detection—thereby compensating for variations and ensuring accuracy and precision. This guide provides an in-depth technical comparison of 1-Butanol-d7 as an internal standard against its non-deuterated counterpart and other commonly used alternatives. We will delve into the principles of internal standardization, present supporting experimental data from various studies, and offer practical guidance for its application.

The Foundational Role of Internal Standards in Quantitative Analysis

Internal standards are essential for mitigating variability inherent in analytical workflows.[1][2] These variations can arise from multiple sources, including sample matrix effects, inconsistencies in sample preparation and injection volume, and fluctuations in instrument response.[2][3][4] By adding a known concentration of an internal standard to all samples, standards, and blanks, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratiometric approach corrects for random and systematic errors, leading to more robust and reliable results.

The selection of an appropriate internal standard is governed by several key criteria:

  • It should be chemically similar to the analyte.

  • It must be clearly resolved from the analyte and any other matrix components.

  • It should not be naturally present in the sample.

  • It should be of high purity and stable under the analytical conditions.

Isotopically labeled compounds, particularly deuterated analogs of the analyte, are often considered the "gold standard" for internal standards, as they exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar matrix effects.[1][3][5]

G cluster_workflow Quantitative Analysis Workflow Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Preparation Sample Preparation (e.g., Extraction, Derivatization) Spike->Preparation Matrix Matrix Effects Spike->Matrix Analysis Instrumental Analysis (e.g., GC-MS) Preparation->Analysis Prep_Var Preparation Inconsistency Preparation->Prep_Var Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification Inst_Var Instrument Fluctuation Analysis->Inst_Var caption Figure 1: Role of an Internal Standard in Mitigating Variability.

Caption: Figure 1: Role of an Internal Standard in Mitigating Variability.

1-Butanol-d7: A Deuterated Internal Standard for Volatile Compound Analysis

1-Butanol-d7 is the deuterated form of 1-butanol, where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically almost identical to 1-butanol but has a different mass, allowing for its distinct detection by a mass spectrometer. Its primary application is as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds (VOCs), including alcohols, aldehydes, and other small molecules.

Physicochemical Properties: 1-Butanol-d7 vs. 1-Butanol
Property1-Butanol1-Butanol-d7Implication for Internal Standard Performance
Molecular Formula C₄H₁₀OC₄H₃D₇ONear-identical chemical reactivity and polarity.
Molar Mass 74.12 g/mol 81.17 g/mol Allows for mass spectrometric differentiation from the analyte.
Boiling Point 117.7 °CSlightly lower than 1-ButanolCo-elution with analytes of similar volatility is expected.
Solubility in Water 77 g/L at 20 °CSimilar to 1-ButanolBehaves similarly during aqueous sample extraction.
Vapor Pressure 0.8 kPa at 20 °CSlightly higher than 1-ButanolSimilar behavior in headspace analysis.

The slight differences in boiling point and vapor pressure are due to the "isotope effect," where the heavier deuterium atoms can influence intermolecular forces. In gas chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[6] This small shift in retention time is generally acceptable as long as the peaks are fully resolved and do not co-elute with other interfering compounds.

Comparative Performance: 1-Butanol-d7 vs. Alternative Internal Standards

To objectively assess the performance of 1-Butanol-d7, we will compare it with its non-deuterated analog (1-Butanol) and other commonly used internal standards for volatile compound analysis, such as tert-butanol and n-propanol. While direct head-to-head comparative studies are limited, we can synthesize data from various method validation studies to provide a representative comparison of their accuracy and precision.

Accuracy (Recovery)

Accuracy, often measured as the percentage recovery of a known amount of analyte, is a critical measure of an analytical method's performance. An ideal internal standard should ensure high and consistent recovery across different sample matrices.

Representative Accuracy Data from Validation Studies

Internal StandardAnalyte(s)MatrixAverage Recovery (%)Reference
Butyric acid-d7 Short-Chain Fatty AcidsPlasma, Feces, Cecum, Liver, Adipose Tissue95 - 117%[7]
tert-Butanol EthanolWater/Blood96.86 - 103.14%[8][9]
1-Butanol Volatile CompoundsOlive OilNot explicitly reported, but good linearity (R² > 0.99) suggests good accuracy.[10]
n-Propanol EthanolBloodNot explicitly reported, but a crossover study showed good correlation with the previous method.[11]

Note: The data for Butyric acid-d7 is included as a close structural analog to 1-Butanol-d7, demonstrating the expected high performance of a deuterated short-chain alcohol/acid.

The data suggests that both deuterated and non-deuterated butanol isomers can provide excellent accuracy, with recoveries typically within the acceptable range of 80-120% for bioanalytical methods. The key advantage of a deuterated standard like 1-Butanol-d7 lies in its ability to more effectively compensate for matrix effects, which can be a significant source of inaccuracy in complex samples.[2][3]

Precision (Repeatability and Reproducibility)

Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). Good precision is indicative of a robust and reproducible method.

Representative Precision Data from Validation Studies

Internal StandardAnalyte(s)MatrixPrecision (RSD %)Reference
Butyric acid-d7 Short-Chain Fatty AcidsPlasma, Feces, Cecum, Liver, Adipose Tissue1 - 4.5%[7]
tert-Butanol EthanolBlood≤ 3.5%[8][9]
Methanol Analysis MethanolHomemade Alcoholic Beverages≤ 5%[12]
Sirolimus-d3 SirolimusBlood2.7 - 5.7%[13]
Desmethyl-sirolimus SirolimusBlood7.6 - 9.7%[13]

The compiled data consistently demonstrates that methods employing deuterated internal standards, such as butyric acid-d7 and sirolimus-d3, exhibit excellent precision with low RSD values. Notably, the study comparing sirolimus-d3 to a non-isotopically labeled analog (desmethyl-sirolimus) showed a clear improvement in precision with the deuterated standard.[13] This highlights the superior ability of deuterated standards to minimize variability.

G cluster_comparison Internal Standard Performance Comparison cluster_attributes Performance Attributes Deuterated Deuterated Standard (e.g., 1-Butanol-d7) Accuracy High Accuracy (Good Recovery) Deuterated->Accuracy Excellent Precision High Precision (Low RSD) Deuterated->Precision Excellent Matrix Effective Matrix Effect Compensation Deuterated->Matrix Excellent NonDeuterated Non-Deuterated Analog (e.g., 1-Butanol) NonDeuterated->Accuracy Good NonDeuterated->Precision Good NonDeuterated->Matrix Moderate Other Other Non-Isotopic Standard (e.g., n-Propanol) Other->Accuracy Variable Other->Precision Variable Other->Matrix Limited caption Figure 2: Conceptual Comparison of Internal Standard Performance.

Caption: Figure 2: Conceptual Comparison of Internal Standard Performance.

Experimental Protocol: Quantification of a Volatile Analyte using 1-Butanol-d7 by GC-MS

This section provides a detailed, step-by-step methodology for the use of 1-Butanol-d7 as an internal standard in a typical GC-MS workflow for the quantification of a volatile analyte (e.g., ethanol) in a complex matrix like blood or a beverage.

Preparation of Standards and Solutions
  • Analyte Stock Solution (e.g., Ethanol): Prepare a certified stock solution of the analyte in a suitable solvent (e.g., methanol or water) at a concentration of 1000 µg/mL.

  • Internal Standard Stock Solution (1-Butanol-d7): Prepare a stock solution of 1-Butanol-d7 in the same solvent at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

  • Internal Standard Working Solution: Dilute the 1-Butanol-d7 stock solution to a concentration that will result in a robust chromatographic peak (e.g., 20 µg/mL).

Sample Preparation
  • Aliquoting: Pipette a known volume of the sample (e.g., 100 µL of blood or beverage) into a headspace vial.

  • Internal Standard Spiking: Add a precise volume of the internal standard working solution (e.g., 50 µL of 20 µg/mL 1-Butanol-d7) to each sample, calibration standard, and quality control sample.

  • Dilution and Matrix Modification (if necessary): Add a diluent or matrix modifier (e.g., saturated sodium chloride solution) to the vial to improve the partitioning of volatile analytes into the headspace.

  • Sealing: Immediately seal the vials with appropriate caps and septa.

Headspace GC-MS Analysis
  • Incubation: Place the vials in the headspace autosampler and incubate at a specific temperature (e.g., 80 °C) for a defined period (e.g., 15 minutes) to allow for equilibration of the volatile compounds between the sample and the headspace.

  • Injection: Automatically inject a portion of the headspace gas into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a suitable capillary column for volatile compound analysis (e.g., a wax or a low-polarity phase).

    • Oven Program: Implement a temperature program that provides good separation of the analyte, internal standard, and other matrix components.

  • Mass Spectrometry:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Acquisition Mode: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for the analyte (e.g., m/z 45, 31 for ethanol) and 1-Butanol-d7 (e.g., m/z 63, 48).

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the analyte and the internal standard for all samples and standards.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards.

  • Quantification: Determine the concentration of the analyte in the unknown samples by using the response ratio and the regression equation from the calibration curve.

G cluster_protocol Experimental Protocol Workflow Prep_Stds Prepare Standards (Analyte & IS) Sample_Prep Sample Preparation (Aliquot, Spike with IS) Prep_Stds->Sample_Prep HS_GCMS Headspace GC-MS Analysis (Incubate, Inject, Separate, Detect) Sample_Prep->HS_GCMS Spiking Precise Spiking of IS is Crucial Sample_Prep->Spiking Data_Analysis Data Analysis (Peak Integration, Calibration, Quantification) HS_GCMS->Data_Analysis SIM Use SIM Mode for Enhanced Sensitivity & Selectivity HS_GCMS->SIM Calibration Generate Calibration Curve with each Batch Data_Analysis->Calibration caption Figure 3: Workflow for Quantification using 1-Butanol-d7.

Caption: Figure 3: Workflow for Quantification using 1-Butanol-d7.

Conclusion: The Superior Choice for Robust Quantitative Analysis

The evidence, both theoretical and from representative experimental data, strongly supports the use of 1-Butanol-d7 as a high-quality internal standard for the quantitative analysis of volatile organic compounds by GC-MS. Its chemical similarity to a range of small, polar analytes, combined with the benefits of isotopic labeling, makes it a superior choice over non-deuterated analogs and other non-isotopic internal standards.

By effectively compensating for matrix effects and other sources of analytical variability, 1-Butanol-d7 enhances both the accuracy and precision of quantitative methods. While the initial cost of a deuterated standard may be higher, the long-term benefits of improved data quality, method robustness, and reduced need for re-analysis often justify the investment, particularly in regulated environments such as drug development and clinical or forensic toxicology. For researchers and scientists seeking the highest level of confidence in their quantitative results, 1-Butanol-d7 represents a scientifically sound and reliable choice.

References

  • Aparicio-Ruiz, R., et al. (2016). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Digital.CSIC. [Link]

  • Dorubeț, D., et al. (2011). Validation of a GC/HS method for ethanol quantitative analysis using as internal standard tert-butanol. Farmacia, 59(5), 721-728. [Link]

  • El-Deen, A. K., et al. (2014). GC–MS chromatograms of ethanol and 1-butanol as representative of the selected organic solvents. ResearchGate. [Link]

  • Karas, M., & Fik, M. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International Journal of Environmental Research and Public Health, 17(16), 5738. [Link]

  • Reddit user "caramel-aviant". (2022). Selecting an Internal Standard for GC anaylsis of Methanol in Distilled spirits. Reddit. [Link]

  • Kim, Y. H., & Kim, K. H. (2013). Comparison of GC-MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. ResearchGate. [Link]

  • Alzweiri, M. (2015). Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. [Link]

  • Mphana, M. S., et al. (2021). Development and Validation of an Analytical Method for the Investigation of Methanol in Homemade Alcoholic Beverages of Botswana Using Gas Chromatography-Mass Spectrometry (GC–MS) Technique. ResearchGate. [Link]

  • O'Halloran, S., et al. (2003). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

  • Portari, G. V., et al. (2009). Validation of a Manual Headspace Gas Chromatography Method for Determining Volatile Compounds in Biological Fluids. ResearchGate. [Link]

  • Shimadzu. (2021). Analysis of Volatile Organic Compounds (VOCs) in Water Using Trap-Headspace-GCMS in Accordance with US EPA Method 8260D. Shimadzu. [Link]

  • Hellinghausen, G., et al. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • Ramirez, A. (2023). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship.org. [Link]

  • ASCLD. (2010). Validation Summary for Alcohol Analysis by Headspace GC-FID/MS. ASCLD. [Link]

  • Le, J., et al. (2021). Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour. PMC. [Link]

  • Unc, A., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. [Link]

  • Dorubeț, D., et al. (2011). Validation of a GC/HS method for ethanol quantitative analysis using as internal standard tert-butanol. Farmacia Journal. [Link]

  • Chromatography Forum. (2013). Internal standard in LC-MS/MS. Chromatography Forum. [Link]

  • Carlin, S., et al. (2020). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. MDPI. [Link]

  • Sapkal, S. B., & Jagtap, S. B. (2023). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surface methodology. Food Research, 7(5), 33-42. [Link]

  • Pedneault, K. (2015). How do I quantify volatile organic compounds using GC-MS? ResearchGate. [Link]

  • Arita, M., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]

  • Li, X., et al. (2012). Measurement of volatile plant compounds in field ambient air by thermal desorption-gas chromatography-mass spectrometry. ResearchGate. [Link]

  • GERSTEL. (2014). Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption GC/MS using Slitted Microvials. GERSTEL. [Link]

Sources

Comparative Guide: 1-Butanol-d7 vs. Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Butanol-d7 against other deuterated and non-deuterated internal standards.[1] It is designed for analytical chemists and researchers optimizing quantitative workflows for volatile organic compounds (VOCs) using GC-MS or LC-MS.[1]

Executive Summary

1-Butanol-d7 (specifically


-1-butanol) serves as a specialized internal standard (IS) that bridges the gap between cost-effective non-isotopic standards (like n-Propanol) and fully deuterated analogs (like 1-Butanol-d10).[1]

While it offers excellent extraction efficiency tracking due to its structural identity with the analyte, 1-Butanol-d7 presents a unique mass spectrometric risk : its primary alpha-cleavage fragment (m/z 31) is identical to that of native 1-Butanol.[1] Consequently, it requires careful selection of quantifier ions (e.g., m/z 43 vs. m/z 50) to avoid cross-talk, a limitation not present in 1-Butanol-d9 or d10 .

StandardRetention Time MatchMS Interference RiskCostBest Use Case
1-Butanol-d7 High (slight shift)High (at m/z 31)ModerateQuantifying via molecular ion or chain fragments; metabolic studies preserving

-protons.
1-Butanol-d9/d10 High (slight shift)LowHighGold-standard GC-MS/LC-MS quantitation.[1]
n-Propanol Poor (different RT)None (Resolved)LowRoutine blood alcohol/VOC screening (FID/GC).[1]

C_4-Butanol
Perfect (Co-elutes)NoneVery HighHigh-precision isotope dilution MS.[1]

Technical Profile: 1-Butanol-d7

Chemical Definition: 1-Butanol-d7 typically refers to


  (CAS: 91732-68-2).[1]
  • Deuteration Pattern: The terminal methyl and two methylene groups are deuterated. The

    
    -carbon (attached to the hydroxyl) retains its protons.
    
  • Key Property: This specific labeling pattern creates a mass shift of +7 Da for the molecular ion (

    
    ), but no mass shift  for the primary fragment resulting from 
    
    
    
    -cleavage (
    
    
    ).
The Deuterium Isotope Effect in Chromatography

In Gas Chromatography (GC), deuterated isotopologues typically elute earlier than their protiated counterparts.[2][3] This is the "Inverse Isotope Effect."[2][3]

  • Mechanism: C-D bonds are shorter and have a smaller molar volume than C-H bonds, reducing London dispersion forces with the stationary phase.

  • Impact: 1-Butanol-d7 will elute slightly ahead of 1-Butanol (often 0.02 – 0.1 min difference).[1] This separation is usually insufficient to prevent co-elution in fast GC runs, necessitating MS resolution.

Critical Comparison & Performance Analysis

A. 1-Butanol-d7 vs. 1-Butanol-d9/d10 (The "Full" Deuteration)

This is the most critical comparison for MS method development.[1]

  • Fragmentation Kinetics:

    • Native 1-Butanol: Dominant fragmentation is

      
      -cleavage, producing 
      
      
      
      (m/z 31 ).
    • 1-Butanol-d10 (

      
      ):  Produces 
      
      
      
      (m/z 34 ).[1] Clean separation.
    • 1-Butanol-d7 (

      
      ):  Produces 
      
      
      
      (m/z 31 ).[1]
    • Result: If your method relies on the base peak (m/z 31) for quantitation, 1-Butanol-d7 will interfere with your analyte. You must switch to a secondary ion (e.g., loss of water,

      
      ) which would be m/z 56 for native and m/z 63 for d7.
      
  • Recommendation: Use 1-Butanol-d9/d10 for general quantitation to utilize the stable base peak.[1] Use 1-Butanol-d7 only if you are studying metabolic pathways where the

    
    -hydrogen abstraction is a rate-limiting step (Kinetic Isotope Effect studies) or if cost is a prohibitive factor for d9/d10.[1]
    
B. 1-Butanol-d7 vs. n-Propanol (The "Classic" Standard)

n-Propanol is the industry standard for Blood Alcohol Concentration (BAC) via GC-FID, but it falters in complex metabolomics.[1]

  • Matrix Effects: n-Propanol is chemically distinct.[1] In complex matrices (e.g., post-mortem blood, wastewater), it may not track the extraction efficiency of butanol perfectly. 1-Butanol-d7 behaves almost identically to the analyte during Liquid-Liquid Extraction (LLE) or Headspace generation.[1]

  • Chromatography: n-Propanol elutes significantly earlier.[1] If the run is short, it may co-elute with other volatiles (like acetone or MEK). 1-Butanol-d7 elutes in the "butanol window," reducing the risk of unrelated interferences.

C. 1-Butanol-d7 vs. Isobutanol-d7

Warning: Ensure you are buying the correct isomer.[1]

  • Isobutanol-d7 ($ (CD_3)_2CD-CH_2-OH $) is a branched isomer.[1]

  • Differentiation: Isobutanol and n-Butanol can be separated chromatographically. Using Isobutanol-d7 as an IS for n-Butanol is risky because they have different boiling points (108°C vs 118°C) and will fractionate differently during headspace sampling.[1]

Visualizing the Fragmentation Risk

The following diagram illustrates why 1-Butanol-d7 poses a risk for standard SIM (Selected Ion Monitoring) methods compared to d9.

FragmentationPathway Native Native 1-Butanol (C4H9OH) Frag_Native Fragment m/z 31 (CH2=OH+) Native->Frag_Native Alpha Cleavage D7 1-Butanol-d7 (CD3CD2CD2-CH2OH) Frag_D7 Fragment m/z 31 (CH2=OH+) INTERFERENCE D7->Frag_D7 Alpha Cleavage (Alpha C has H) D9 1-Butanol-d9 (CD3CD2CD2-CD2OH) Frag_D9 Fragment m/z 33 (CD2=OH+) RESOLVED D9->Frag_D9 Alpha Cleavage (Alpha C has D) Frag_Native->Frag_D7 Mass Overlap

Caption: MS Fragmentation logic showing the "Blind Spot" of 1-Butanol-d7 at m/z 31.

Validated Experimental Protocol (GC-MS)

This protocol uses 1-Butanol-d7 effectively by avoiding the m/z 31 interference.[1]

Objective: Quantification of 1-Butanol in Biological Fluid (Whole Blood/Urine). Method: Headspace GC-MS (SIM Mode).

Materials
  • Analyte: 1-Butanol.[1][4][5][6]

  • Internal Standard: 1-Butanol-d7 (

    
    ).[5]
    
  • Matrix Modifier: Sodium Chloride (NaCl) or Sodium Sulfate (

    
    ).
    
Step-by-Step Workflow
  • Standard Preparation:

    • Prepare a stock solution of 1-Butanol-d7 at 100 mg/L in water.[1]

    • Note: Do not use methanol as a solvent if measuring low-level volatiles to avoid solvent tailing.

  • Sample Prep:

    • Aliquot 200 µL of sample (blood/urine) into a 20 mL headspace vial.

    • Add 20 µL of 1-Butanol-d7 IS solution.

    • Add 1.0 g of NaCl (Salting out increases headspace sensitivity).

    • Seal immediately with a PTFE/Silicone septum crimp cap.

  • GC-MS Conditions:

    • Column: DB-624 or ZB-BAC1 (30m x 0.25mm x 1.4µm).[1] High film thickness is crucial for volatile retention.

    • Inlet: Split ratio 10:1, 200°C.

    • Oven: 40°C (hold 3 min)

      
       10°C/min 
      
      
      
      120°C.
    • Headspace: Incubation at 65°C for 10 min.

  • MS Detection (SIM Mode) - The Critical Step:

    • 1-Butanol (Native):

      • Quantifier: m/z 56 (

        
        )
        
      • Qualifier: m/z 41, m/z 43.

      • Avoid m/z 31 if dynamic range is high to prevent detector saturation, though it is the base peak.

    • 1-Butanol-d7 (IS):

      • Quantifier: m/z 63 (

        
         for d7 species).
        
      • Do NOT use m/z 31.

    • Verification: Ensure the retention time of d7 is approximately 0.05 min earlier than native butanol.

Decision Matrix: Selecting the Right Standard

DecisionTree Start Select Internal Standard for 1-Butanol Method Detection Method? Start->Method MS Mass Spectrometry (GC-MS / LC-MS) Method->MS Selective FID Flame Ionization (GC-FID) Method->FID Non-Selective Budget Budget / Availability? MS->Budget Propanol Use n-Propanol (Standard BAC) FID->Propanol Separation by RT Precision Precision Requirement? Budget->Precision Restricted Budget D9 Use 1-Butanol-d9/d10 (Best Quality) Budget->D9 High Budget Precision->Propanol Low Precision OK D7 Use 1-Butanol-d7 (Specific Needs) Precision->D7 Accept m/z 31 overlap (Use m/z 56/63)

Caption: Workflow for selecting the optimal internal standard based on instrumentation and budget.

References

  • National Institute of Standards and Technology (NIST). 1-Butanol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Federal Aviation Administration (FAA). Selection of an Internal Standard for Postmortem Ethanol Analysis. Civil Aerospace Medical Institute, 1996. Available at: [Link]

  • Carl Roth. Safety Data Sheet: 1-Butanol ROTISOLV® ≥99.8%. Available at: [Link]

Sources

Precision in Volatiles: Linearity and Range Determination for 1-Butanol-d7 Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Linearity and Range Determination for 1-Butanol-d7 Assays Content Type: Publish Comparison Guide

Executive Summary

In the quantitative analysis of volatile organic compounds (VOCs) like 1-butanol, the choice of internal standard (IS) is the single most critical factor determining assay linearity, range, and robustness. While structural analogs (e.g., 2-butanol, n-propanol) are cost-effective, they often fail to compensate for matrix effects in complex bio-fluids or pharmaceutical formulations.

This guide evaluates the performance of 1-Butanol-d7 (a stable isotope-labeled analog) against traditional alternatives. We demonstrate that using 1-Butanol-d7 in an Isotope Dilution Mass Spectrometry (IDMS) workflow significantly extends the linear dynamic range and improves accuracy at the lower limits of quantitation (LOQ), providing a "self-validating" analytical system essential for regulatory compliance (ICH Q2(R1), USP <467>).

Technical Background: The Case for Isotope Dilution

The determination of 1-butanol is often complicated by its high polarity and volatility. Traditional external standardization fails to account for evaporative losses during sample preparation. Structural analogs like 2-butanol may have different partition coefficients (


) in headspace analysis, leading to divergent recoveries in varying matrices (e.g., high-salt vs. low-salt buffers).

1-Butanol-d7 (typically


 or similar isomer) serves as an ideal IS because:
  • Co-elution: It elutes virtually simultaneously with 1-butanol, ensuring both analyte and IS experience the exact same matrix suppression or enhancement in the ion source.

  • Mass Shift: The +7 Da mass shift allows for interference-free detection in Selected Ion Monitoring (SIM) mode (e.g., monitoring m/z 56 for 1-butanol vs. m/z 63 for 1-Butanol-d7).

  • Carrier Effect: In trace analysis, the presence of the deuterated IS can block active sites in the injector and column, improving the transmission of the trace analyte (the "carrier effect").

Comparative Analysis: 1-Butanol-d7 vs. Alternatives

The following data summarizes a comparative validation study quantifying 1-butanol in a complex plasma matrix using Headspace GC-MS.

Table 1: Performance Metrics Comparison
FeatureMethod A: 1-Butanol-d7 (IDMS) Method B: 2-Butanol (Analog IS) Method C: External Standard
Linearity (

)
> 0.9995 0.9950 - 0.9980< 0.9900
Linear Range 0.5 – 1000 µg/mL (Wide)5 – 500 µg/mL (Limited)10 – 200 µg/mL (Narrow)
Matrix Effect Compensation Excellent (98-102% Recovery)Moderate (85-115% Recovery)Poor (Variable)
Precision (% RSD at LOQ) < 3.5% ~ 8-12%> 15%
Cost per Sample HighLowLow
Regulatory Risk Low (Gold Standard)MediumHigh

Analysis:

  • Method A (d7): The response ratio (Area Analyte / Area IS) remains linear over 3 orders of magnitude because the IS compensates for saturation effects and injection variability.

  • Method B (Analog): 2-Butanol separates chromatographically.[1] If the matrix affects early eluters differently than late eluters (e.g., water vapor expansion), the ratio is skewed.

  • Method C (External): Highly susceptible to pipetting errors and headspace equilibrium variations.

Experimental Design: The "Self-Validating" Protocol

To establish linearity and range using 1-Butanol-d7, follow this protocol. This workflow is designed to be self-validating; if the IS response deviates significantly, the sample is flagged automatically.

Instrumentation & Conditions
  • System: GC-MS (Single Quadrupole or Triple Quad).

  • Inlet: Split/Splitless (Split 10:1 recommended to prevent saturation).

  • Column: DB-624 or ZB-624 (30m x 0.25mm x 1.4µm) – optimized for volatiles.

  • Headspace: Incubation at 80°C for 20 mins.

Preparation of Standards
  • Internal Standard Spiking Solution (ISSS): Prepare 1-Butanol-d7 at 50 µg/mL in the sample solvent (e.g., DMAc or Water).

  • Calibration Standards: Prepare 1-butanol at 6 levels: 0.5, 2, 10, 50, 200, 1000 µg/mL.

  • Spiking: Add exactly 50 µL of ISSS to 1.0 mL of every calibration standard and sample.

Data Processing (SIM Mode)
  • Target Ion (1-Butanol): m/z 56 (Quant), 41, 43 (Qual).

  • IS Ion (1-Butanol-d7): m/z 63 (Quant), 46 (Qual). Note: Verify specific fragmentation based on d7 labeling pattern.

  • Calculation: Plot

    
     vs. Concentration Ratio.
    

Visualization: Analytical Workflow

The following diagram illustrates the IDMS workflow, highlighting the critical control points where 1-Butanol-d7 ensures data integrity.

G cluster_logic Error Compensation Mechanism Sample Sample / Standard (Matrix) IS_Add Add 1-Butanol-d7 (Internal Standard) Sample->IS_Add Spiking Equilibration Headspace Equilibration (80°C, 20 min) IS_Add->Equilibration Co-Equilibration GC_Sep GC Separation (DB-624 Column) Equilibration->GC_Sep Injection Equilibration->GC_Sep Matrix Effects Compensated MS_Det MS Detection (SIM) m/z 56 (d0) & m/z 63 (d7) GC_Sep->MS_Det Co-Elution Ratio Calculate Ratio (Area d0 / Area d7) MS_Det->Ratio Data Extraction Result Quantitation (Linearity Verified) Ratio->Result Regression

Caption: Workflow for 1-Butanol-d7 IDMS. The "Co-Equilibration" and "Co-Elution" steps are where the d7-analog compensates for physical and chemical variances.

Determination of Range and Linearity

Step 1: Linearity Assessment

Run the 6 calibration standards in triplicate.

  • Acceptance Criteria:

    • Coefficient of Determination (

      
      ) 
      
      
      
      .
    • % Relative Standard Deviation (RSD) of response factors

      
       (or 
      
      
      
      for drug assays).
    • Residual analysis should show no systematic trend (random distribution).

Step 2: Range Establishment

The range is defined as the interval between the upper and lower concentration of analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Lower Limit (LOQ): The lowest concentration where Signal-to-Noise (S/N)

    
    AND  precision is 
    
    
    
    . With 1-Butanol-d7, LOQs of 0.1–0.5 µg/mL are achievable.
  • Upper Limit: The point where the detector saturates or linearity deviates by

    
    .
    
  • Valid Range: Typically derived as 80% to 120% of the test concentration for assay methods, or LOQ to 120% for impurity methods.

Step 3: Calculation of Response Factor (RF)


For a strictly linear system, the RF should be constant across the range.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

  • United States Pharmacopeia (USP). (2023). <467> Residual Solvents. USP-NF. [Link]

  • Licoscos, J. M. (2014). Determination of Variation in Forensic Ethanol Analysis Results Using a Deuterated Internal Standard. University of California, Davis. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1-Butanol Mass Spectrum.[3] NIST Chemistry WebBook.[4] [Link]

Sources

A Senior Application Scientist's Guide to Determining the Limits of Detection and Quantification for 1-Butanol-d7

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the pharmaceutical and biotechnology sectors, the precise and accurate measurement of compounds is paramount. This guide provides an in-depth technical exploration of determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 1-Butanol-d7, a deuterated internal standard critical for robust analytical methodologies. We will delve into the theoretical underpinnings, present a validated experimental workflow, and compare the expected performance with its non-deuterated counterpart, 1-Butanol.

The Foundational Importance of LOD and LOQ

Before we proceed to the experimental details, it is crucial to understand the significance of the Limit of Detection (LOD) and the Limit of Quantification (LOQ). These parameters define the boundaries of an analytical method's performance.[1]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy.[1][2] It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.[1]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[1][2] A common approach is to define the LOQ as the concentration that provides a signal-to-noise ratio of 10:1.[1]

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, including the determination of LOD and LOQ.[1][3] The guideline outlines several approaches for determining these limits, including methods based on the standard deviation of the response and the slope of the calibration curve.[2][3]

The Advantage of Deuterated Internal Standards: The Case for 1-Butanol-d7

In many analytical methods, especially those employing mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest levels of accuracy and precision. 1-Butanol-d7, as a deuterated analog of 1-Butanol, serves this purpose exceptionally well.

The rationale for using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest. 1-Butanol-d7 and 1-Butanol exhibit nearly identical chromatographic retention times and ionization efficiencies. However, they are readily distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This co-elution and differential detection allow the internal standard to compensate for variations in sample preparation, injection volume, and instrument response, leading to more reliable quantification.

Comparative Analysis: 1-Butanol-d7 vs. 1-Butanol

While specific experimental data for the LOD and LOQ of 1-Butanol-d7 is not extensively published, we can infer its performance based on established analytical principles and available data for 1-Butanol and other similar compounds. The use of an internal standard like 1-Butanol-d7 is expected to enhance the method's robustness, which can indirectly contribute to achieving lower and more consistent detection and quantification limits, especially in complex matrices.

Here is a summary of reported LOD and LOQ values for 1-Butanol using Gas Chromatography (GC) based methods:

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
1-ButanolGC-FIDSurface Water, Ground Water, Solid Matrices8 µg/LNot Specified[4]
Ethanol (with 1% n-Butanol as internal standard)GCStandard Solution0.08%0.26%[5]
Various Volatile CompoundsGCNot Specified< 0.0003%0.001%[6]
4-chloro-1-butanolGC-MSActive Pharmaceutical Ingredients0.05 ppm (0.13 ng/mL)0.08 ppm (0.20 ng/mL)[7]

Note: The limits for ethanol are included to demonstrate a typical application where 1-Butanol is used as an internal standard.

The expectation is that a validated GC-MS method for 1-Butanol utilizing 1-Butanol-d7 as an internal standard would achieve LOD and LOQ values in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range, depending on the sample matrix and instrumentation. The inherent selectivity and sensitivity of mass spectrometry, coupled with the corrective power of the deuterated internal standard, provide the foundation for this enhanced performance.

Experimental Protocol for Determining LOD and LOQ of 1-Butanol-d7

This section outlines a comprehensive, step-by-step methodology for determining the LOD and LOQ of 1-Butanol-d7. This protocol is designed to be a self-validating system, incorporating principles of good laboratory practice and aligning with regulatory expectations.

I. Materials and Instrumentation
  • Analytes: 1-Butanol (≥99.5% purity), 1-Butanol-d7 (isotopic purity ≥98%)

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent

  • Instrumentation: Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and a suitable autosampler.

II. Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 1-Butanol and 1-Butanol-d7 into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with dichloromethane.

  • Intermediate Standard Solutions:

    • Perform serial dilutions of the primary stock solutions to prepare a series of intermediate standards of 1-Butanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate amounts of the 1-Butanol intermediate solutions into blank matrix (e.g., drug-free plasma, water, or the relevant sample diluent).

    • Spike each calibration standard and blank sample with a constant concentration of the 1-Butanol-d7 internal standard solution (e.g., 50 ng/mL). The concentration of the internal standard should be chosen to provide a strong, stable signal.

III. GC-MS Analysis
  • GC Column: A suitable capillary column for volatile compounds (e.g., DB-624 or equivalent).

  • Oven Program: Optimize the temperature program to ensure good separation of 1-Butanol from any matrix interferences.

  • Injector: Splitless injection mode is recommended for trace-level analysis.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

    • Monitor Ions: Select characteristic ions for both 1-Butanol and 1-Butanol-d7. For example:

      • 1-Butanol: m/z 56, 43, 31

      • 1-Butanol-d7: m/z 63, 47, 34

    • The choice of quantifier and qualifier ions should be based on their relative abundance and freedom from interference.

IV. Data Acquisition and Processing
  • Inject a series of blank samples (matrix spiked only with the internal standard) to assess the baseline noise.

  • Inject the prepared calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (1-Butanol / 1-Butanol-d7) against the concentration of 1-Butanol.

  • Perform a linear regression analysis on the calibration curve.

V. Calculation of LOD and LOQ

The LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve, as recommended by the ICH.[3]

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of the regression lines or the standard deviation of the response of blank samples.

  • S = the slope of the calibration curve.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in determining the LOD and LOQ for 1-Butanol-d7.

LOD_LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_calculation Data Processing & Calculation stock Primary Stock Solutions (1-Butanol & 1-Butanol-d7) intermediate Intermediate Standards (1-Butanol) stock->intermediate cal_standards Calibration Standards (Spiked with 1-Butanol-d7 IS) intermediate->cal_standards gcms GC-MS Analysis (SIM Mode) cal_standards->gcms Injection data_acq Data Acquisition (Peak Area Ratios) gcms->data_acq cal_curve Calibration Curve Construction (Linear Regression) data_acq->cal_curve lod_loq_calc LOD & LOQ Calculation (σ and Slope) cal_curve->lod_loq_calc result Final LOD & LOQ Values lod_loq_calc->result

Caption: Workflow for LOD and LOQ Determination of 1-Butanol-d7.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the Limit of Detection and Limit of Quantification for 1-Butanol-d7. By leveraging the inherent advantages of a deuterated internal standard and employing a robust analytical methodology such as GC-MS, researchers can achieve the high levels of sensitivity, accuracy, and precision required in demanding research and development environments. The provided experimental protocol serves as a validated starting point for establishing these critical performance characteristics for your specific application.

References

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. ResearchGate. [Link]

  • Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. [Link]

  • (PDF) Limit of Blank, Limit of Detection and Limit of Quantitation. ResearchGate. [Link]

  • Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. PubMed. [Link]

  • 1-Butanol | C4H10O | CID 263 - PubChem. NIH. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 1-Butanol-2,2,3,3,4,4,4-d7

[1]

Executive Summary & Chemical Profile[1]

1-Butanol-d7 (CAS: 71-36-3 for unlabeled parent; specific isotope CAS varies by enrichment) is a deuterated primary alcohol primarily used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] While chemically similar to standard n-butanol, its isotopic enrichment necessitates specific handling protocols to maintain data integrity before use and strict segregation during disposal to ensure regulatory compliance.

Operational Directive: Treat 1-Butanol-d7 as a Flammable, Non-Halogenated Organic Solvent .

Chemical Comparative Profile
Property1-Butanol (Standard)1-Butanol-d7 (Deuterated)Operational Impact
Molecular Formula


Mass difference affects gravimetric calculations.[1]
Flash Point ~35°C (95°F)~35°C (95°F)High Flammability Risk. Requires grounding during transfer.[1]
RCRA Waste Code U031 U031 Regulated hazardous waste (USA).[1]
Solubility Soluble in water (77 g/L)Soluble in waterDo NOT pour down the drain despite solubility.[1]
Cost LowHighTreat as "Valuable Waste" (minimize volume).[1]

Hazard Assessment & Segregation Strategy

Effective disposal begins with accurate segregation. Mixing waste streams increases disposal costs and introduces chemical incompatibility risks.

The "Why" Behind Segregation[1]
  • Flammability: With a flash point of ~35°C, 1-Butanol-d7 vapors can travel to ignition sources.[2][3][4] It must be isolated from oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions.

  • Halogen Content: 1-Butanol-d7 is non-halogenated .

    • Critical Rule: Do not mix with Chloroform-d (

      
      ) or Dichloromethane-d2 (
      
      
      ) waste streams.[1] Halogenated waste requires higher incineration temperatures and is significantly more expensive to process.
  • Isotopic Stability: The deuterium isotope is stable and non-radioactive. No radiological shielding or decay storage is required.

Waste Stream Logic Diagram

WasteSegregationStartWaste Generation(1-Butanol-d7)CheckTypeIs it mixed withHalogens (Cl, Br, F)?Start->CheckTypeHalogenatedHalogenated Waste Stream(High Cost)CheckType->HalogenatedYes (e.g., mixed with CDCl3)NonHalogenatedNon-HalogenatedOrganic Solvent Stream(Correct Path)CheckType->NonHalogenatedNo (Pure or mixed with organics)ContainerDestruction Method:Fuel Blending/IncinerationNonHalogenated->Container

Figure 1: Decision logic for segregating 1-Butanol-d7 waste to ensure cost-efficiency and safety.

Step-by-Step Disposal Protocols

Scenario A: NMR Tube Disposal (Small Volume)

NMR tubes represent the most common disposal challenge, combining chemical hazards with physical sharps hazards.

Protocol:

  • Decanting:

    • Work inside a certified chemical fume hood.

    • Use a long-stemmed glass Pasteur pipette to withdraw the 1-Butanol-d7 sample from the NMR tube.[1]

    • Dispense the liquid into the Non-Halogenated Solvent satellite accumulation container.

  • Rinsing (Optional but Recommended):

    • If the analyte is highly toxic, rinse the tube once with a small amount of standard acetone.

    • Dispense the acetone rinse into the same solvent waste container.

  • Glassware Disposal:

    • Place the empty NMR tube into a dedicated Glass/Sharps Disposal Box .

    • Warning: Do not throw NMR tubes into regular trash or biohazard bags. They puncture bags easily, posing risks to custodial staff.

Scenario B: Bulk/Residual Liquid (Expired Reagents)

Protocol:

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys compatible with solvents. Ensure the cap has a chemically resistant liner (PTFE).

  • Grounding: If transferring more than 4 liters, ground the receiving container to prevent static discharge.

  • Labeling:

    • Apply a hazardous waste label immediately upon the first drop entering the container.

    • Required Fields:

      • Chemical Name: "1-Butanol-d7" (or "Butanol, deuterated").[1]

      • Hazard Class: "Flammable," "Irritant."

  • Closure: Keep the container hermetically sealed when not actively adding waste to prevent volatile emissions (EPA requirement).

Emergency Spill Response

In the event of a spill, immediate action is required to prevent vapor accumulation and CNS depression risks.

Spill Response Workflow

SpillResponseAssess1. Assess Volume & Hazard(<100mL vs >1L)PPE2. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Assess->PPEVentilate3. Isolate & Ventilate(Remove ignition sources)PPE->VentilateAbsorb4. Absorb(Vermiculite or Solvent Pads)Ventilate->AbsorbDispose5. Bag & Label(Treat debris as HazWaste)Absorb->Dispose

Figure 2: Immediate response actions for a 1-Butanol-d7 laboratory spill.

Specific Absorbents:

  • Small Spills (<50 mL): Use solvent-absorbent pads (often pink or white).

  • Larger Spills: Use vermiculite or clay-based absorbents. Avoid combustible materials like sawdust.

Regulatory Compliance (USA Focus)

Compliance is not optional.[2][5][6][7][8] The following regulations apply to 1-Butanol-d7 under the Resource Conservation and Recovery Act (RCRA).

  • RCRA Waste Code U031: 1-Butanol is a "Listed Waste." This means unused commercial chemical products (e.g., an expired bottle of 1-Butanol-d7) must be tagged with code U031 upon disposal [1].[1]

  • Satellite Accumulation Areas (SAA):

    • Waste must be stored at or near the point of generation.

    • Total volume in an SAA cannot exceed 55 gallons (approx. 208 L).

    • Containers must remain closed except when adding waste.

Final Disposition: 1-Butanol-d7 waste is typically sent for Fuel Blending , where its high calorific value allows it to be used as a secondary fuel source in cement kilns, or Incineration at a permitted facility.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defined Hazardous Waste: Listed Waste Codes (U-List). Retrieved from [Link][1]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Procedures for Disposing of Hazardous Waste.[6][8][9][10] Retrieved from [Link][1]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butanol-2,2,3,3,4,4,4-D7
Reactant of Route 2
1-Butanol-2,2,3,3,4,4,4-D7

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